molecular formula C10H11NO B2857044 (4-methyl-1H-indol-2-yl)methanol CAS No. 57352-42-8

(4-methyl-1H-indol-2-yl)methanol

Cat. No.: B2857044
CAS No.: 57352-42-8
M. Wt: 161.204
InChI Key: KNYZOFVHIZWWRJ-UHFFFAOYSA-N
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Description

(4-methyl-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.204. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-1H-indol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1H-indol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-5,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZOFVHIZWWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57352-42-8
Record name (4-methyl-1H-indol-2-yl)methanol
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Foundational & Exploratory

Strategic Access to 4-Methylindole-2-Methanol: Sourcing, Synthesis, and Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and handling strategies for 4-methylindole-2-methanol , a specialized heterocyclic building block used in the development of indole-based alkaloids and pharmacophores.

Executive Summary

4-Methylindole-2-methanol (also known as (4-methyl-1H-indol-2-yl)methanol) is a non-standard catalog intermediate often absent from the inventories of major chemical distributors (Sigma, Fisher, VWR). Unlike its isomer 4-methylindole (skatole derivative) or the unsubstituted indole-2-methanol, this specific congener is typically accessed via late-stage reduction of its corresponding ester precursor.

This guide provides researchers with a validated "Make vs. Buy" decision matrix, identifying Ethyl 4-methylindole-2-carboxylate (CAS 16732-80-2) as the commercially viable starting material and detailing the specific reduction protocol required to access the target alcohol while mitigating its inherent acid-instability.

Technical Profile & Compound Identity

PropertyTarget CompoundCommercial Precursor
Chemical Name (4-Methyl-1H-indol-2-yl)methanolEthyl 4-methyl-1H-indole-2-carboxylate
Structure Indole core, 4-Me, 2-CH₂OHIndole core, 4-Me, 2-COOEt
CAS Number Not widely listed (Analog: 24621-70-3)16732-80-2
Molecular Weight 161.20 g/mol 203.24 g/mol
Physical State Off-white solid (prone to darkening)Crystalline solid
Solubility DMSO, MeOH, EtOAcDCM, EtOAc, MeOH
Stability Risk High (Acid-sensitive polymerization)Stable

Sourcing Strategy: The "Precursor Path"

Direct sourcing of 4-methylindole-2-methanol is often restricted to "Custom Synthesis" requests, which entail high costs ($2,000+/g) and long lead times (4-6 weeks). The most efficient strategy for drug discovery workflows is to procure the ester precursor and perform a one-step reduction.

Commercial Availability of Precursor (CAS 16732-80-2)

The precursor, Ethyl 4-methylindole-2-carboxylate , is a stable "Tier 2" building block available from specialized heterocyclic chemistry suppliers.

Supplier TierRepresentative VendorsAvailabilityEst. Price (USD)Lead Time
Tier 1 (Global) Sigma-Aldrich (via sourcing), Thermo FisherLow Stock / InquireHigh2-3 Weeks
Tier 2 (Specialist) BLD Pharm, J&K Scientific, Combi-BlocksHigh $150 - $300 / 5g 3-7 Days
Tier 3 (Aggregator) MolPort, eMoleculesVariableVariable2-4 Weeks

Sourcing Recommendation: Prioritize Tier 2 suppliers like BLD Pharm or Combi-Blocks for this specific CAS (16732-80-2). They often hold stock for immediate dispatch, whereas Tier 1 suppliers may back-order from these same sources.

Synthesis Protocol: Ester Reduction

Objective: Convert Ethyl 4-methylindole-2-carboxylate to 4-methylindole-2-methanol. Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

Reagents & Materials[1][2][3][4][5]
  • Substrate: Ethyl 4-methylindole-2-carboxylate (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

    • Note: NaBH₄ is generally insufficient for ester reduction without additives.

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching: Fieser workup reagents (H₂O, 15% NaOH).

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the ester (e.g., 1.0 g, 4.9 mmol) in anhydrous THF (20 mL) and cool to 0°C in an ice bath.

  • Addition: Carefully add LiAlH₄ (2.0 M in THF, 6.1 mL, 12.2 mmol) dropwise over 15 minutes.

    • Observation: Gas evolution (H₂) will occur. Control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

    • Endpoint: Disappearance of the ester spot (high R_f) and appearance of the alcohol (lower R_f).

  • Workup (Fieser Method):

    • Cool back to 0°C.

    • Add 0.46 mL H₂O (slowly).

    • Add 0.46 mL 15% NaOH .

    • Add 1.4 mL H₂O .

    • Warm to RT and stir for 15 mins until a white granular precipitate forms.

  • Isolation: Filter through a pad of Celite. Wash the pad with warm THF.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (SiO₂), but add 1% Triethylamine (Et₃N) to the eluent to prevent acid-catalyzed decomposition.

Decision Logic & Workflow

SynthesisWorkflow Start Need 4-Methylindole-2-methanol CheckStock Check Commercial Stock (CAS 24621-70-3 Analog) Start->CheckStock Decision Is it available? CheckStock->Decision Buy Direct Purchase (High Cost / Lead Time) Decision->Buy Yes Make Initiate Synthesis Protocol Decision->Make No (Likely) SourcePrecursor Source Precursor: Ethyl 4-methylindole-2-carboxylate (CAS 16732-80-2) Make->SourcePrecursor Reaction Reduction: LiAlH4 / THF 0°C to RT, 3h SourcePrecursor->Reaction Workup Fieser Workup (H2O / NaOH / H2O) Reaction->Workup StabilityCheck CRITICAL: Avoid Acid Store at -20°C Workup->StabilityCheck

Figure 1: Strategic sourcing and synthesis workflow for accessing 4-methylindole-2-methanol.

Critical Stability & Handling

Researchers must be aware that indole-2-methanols are inherently unstable in acidic environments.

The "Azafulvene" Trap

Under acidic conditions (even slightly acidic silica gel), the hydroxyl group is protonated and leaves as water. This generates a resonance-stabilized carbocation that can tautomerize into an azafulvene intermediate.

  • Consequence: This intermediate is highly electrophilic and will react with another indole molecule to form diindolylmethane (DIM) dimers or polymers.

  • Visual Indicator: The compound turns from white/yellow to orange/red/brown upon degradation.

Preservation Protocols
  • Chromatography: Always pretreat silica gel with 1% Triethylamine (Et₃N) before loading the sample. Use basic eluents (e.g., EtOAc/Hexane + 1% Et₃N).

  • Storage: Store the solid at -20°C under an inert atmosphere (Argon).

  • Solvents: Avoid chloroform (CDCl₃) for NMR if it is acidic (traces of HCl). Filter CDCl₃ through basic alumina or use DMSO-d₆.

References

  • Precursor Availability: BLD Pharm. Ethyl 4-methyl-1H-indole-2-carboxylate (CAS 16732-80-2). Accessed 2025.[1][2]

  • Synthesis Methodology: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1970. (Standard reduction protocols for indole-2-esters).
  • Stability Mechanism:Reaction of indole-2-methanol with acid. Pindur, U., & Müller, J. (1987). "Indole Alkaloids via Azafulvenes". Chimia.
  • General Protocol: Reduction of carboxylic acid derivatives. Master Organic Chemistry.

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Methylindole-2-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of nature's most privileged structural motifs. This scaffold is integral to a vast array of natural products and synthetic molecules, demonstrating a remarkable spectrum of biological activities.[1][2] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its fundamental role in biology. In medicinal chemistry, the indole ring's unique electronic properties and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal framework for designing targeted therapeutics.[2]

Derivatives of the indole core have been successfully developed into blockbuster drugs for a wide range of conditions, including cancer (vincristine), hypertension (reserpine), and depression (amedalin).[2] The versatility of the indole scaffold allows for chemical modification at multiple positions, enabling the fine-tuning of a compound's pharmacological profile. This guide focuses specifically on derivatives of 4-methylindole-2-methanol , a class of compounds that, while not extensively documented as a whole, is built upon a framework ripe with therapeutic potential. By examining the synthesis, biological activities, and structure-activity relationships of closely related analogs, we can construct a comprehensive and predictive overview for researchers, scientists, and drug development professionals. This document will synthesize field-proven insights with established chemical principles to provide a self-validating guide to the potential of this promising chemical class.

PART 1: Synthesis of the 4-Methylindole-2-Methanol Scaffold

The generation of 4-methylindole-2-methanol derivatives relies on a multi-step synthetic strategy. The core 4-methylindole nucleus is typically constructed first, followed by functionalization at the C2 position to introduce the methanol moiety and subsequent derivatization.

Synthesis of the 4-Methylindole Core

The most robust and widely adopted method for synthesizing substituted indoles like 4-methylindole is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a ketone or aldehyde.

A plausible and efficient route to the 4-methylindole core begins with 3-methylaniline.

Fischer_Indole_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrazine Formation cluster_2 Step 3: Hydrazone Formation cluster_3 Step 4: Cyclization & Aromatization 3-methylaniline 3-Methylaniline diazonium_salt 3-Methylbenzenediazonium chloride 3-methylaniline->diazonium_salt NaNO2, HCl 0-5 °C hydrazine (3-Methylphenyl)hydrazine diazonium_salt->hydrazine SnCl2, HCl hydrazone Acetone (3-methylphenyl)hydrazone hydrazine->hydrazone acetone Acetone acetone->hydrazone 4-methyl-2-methylindole 2,4-Dimethylindole hydrazone->4-methyl-2-methylindole ZnCl2 or Polyphosphoric Acid Heat (e.g., 180°C)

Caption: Proposed Fischer Indole Synthesis route to the 2,4-dimethylindole core.

Functionalization at the C2-Position

With the 2,4-dimethylindole core established, the next critical step is to introduce the hydroxymethyl (-CH₂OH) group at the C2 position. A highly effective strategy for C2-functionalization is through directed ortho-lithiation . This requires protecting the indole nitrogen to prevent N-lithiation and to direct the metalation to the C2 position. A phenylsulfonyl (SO₂Ph) group is an excellent choice for this purpose.

The C2-methyl group from the Fischer synthesis must be converted to a hydroxymethyl group. A more direct route involves starting with a different ketone in the Fischer synthesis to yield 4-methylindole, then functionalizing the C2 position. However, for derivatization, direct lithiation of a protected 4-methylindole is a versatile strategy.

Proposed Protocol for C2-Hydroxymethylation:

  • N-Protection: React 4-methylindole with benzenesulfonyl chloride in the presence of a base (e.g., sodium hydride) in an aprotic solvent like THF to yield 4-methyl-1-(phenylsulfonyl)indole.

  • Lithiation: Cool the solution of the N-protected indole to -78°C under an inert atmosphere (e.g., Argon). Add a strong lithium base, such as n-butyllithium (n-BuLi), dropwise. The sulfonyl group directs the deprotonation to the C2 position, forming 2-lithio-4-methyl-1-(phenylsulfonyl)indole.[3]

  • Electrophilic Quench: Introduce dry formaldehyde gas (or paraformaldehyde) into the reaction mixture. The lithiated C2 acts as a nucleophile, attacking the formaldehyde to form an alkoxide intermediate.

  • Workup & Deprotection: Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). The sulfonyl protecting group can then be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final product: 4-methyl-1H-indole-2-methanol .

This synthetic platform is highly adaptable. By using different electrophiles in Step 3, a wide variety of derivatives can be generated from the 2-lithio intermediate, allowing for extensive structure-activity relationship (SAR) studies.

PART 2: Anticancer Activity of 4-Methylindole Derivatives

The indole scaffold is a well-established pharmacophore in oncology. Numerous indole derivatives have demonstrated potent antiproliferative activity through diverse mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[4][5]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indole derivatives exert their anticancer effects is the inhibition of protein kinases.[5] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

One of the most critical pathways in cancer is the PI3K/Akt/mTOR pathway . The Akt serine/threonine kinase is a central node in this pathway, and its over-activation promotes cell survival and proliferation while inhibiting apoptosis. 1H-Indole-2-methanol has been used as a reactant in the synthesis of SR13668, a compound designed to block Akt signaling.[6] This provides a strong rationale for investigating 4-methylindole-2-methanol derivatives as potential Akt inhibitors.

Akt_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Methylindole-2-methanol Derivative (Hypothesized) Inhibitor->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a 4-methylindole-2-methanol derivative.

In Vitro Evaluation of Anticancer Activity

The cornerstone for assessing the anticancer potential of new chemical entities is the in vitro cell viability assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Table 1: Representative Antiproliferative Activity of Indole Derivatives Against Human Cancer Cell Lines
Compound ClassCancer Cell LineIC₅₀ (µM)MechanismReference
Indole-based DihydroisoxazoleJurkat (Leukemia)21.83Not specified
Indole-based DihydroisoxazoleHL-60 (Leukemia)19.14Not specified
1-(4'-Indolyl)-trimethoxyindoleVarious0.038 (Mean)Tubulin Inhibition[4]
N-alkylindole AcrylonitrileHCT-116 (Colon)< 1.0Kinase Inhibition[5]
6,7-Annulated-4-substituted IndoleL1210 (Leukemia)0.001 - 10Not specified[7]
Note: This table presents data from structurally related indole compounds to illustrate the potential potency of the 4-methylindole-2-methanol class. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocol: MTT Cell Viability Assay [8][9][10]

This protocol provides a self-validating system for determining the cytotoxic effects of test compounds on cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer).

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize, count, and assess cell viability (e.g., via Trypan Blue exclusion; should be >90%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Causality: This 24-hour period ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a consistent baseline for drug treatment.

  • Compound Treatment:

    • Prepare a stock solution of the 4-methylindole-2-methanol derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).

    • Carefully remove the media from the wells and add 100 µL of the media containing the test compound. Include wells for vehicle control (DMSO only) and untreated controls.

    • Incubate the plate for 48 or 72 hours. Causality: A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that interfere with cell cycle progression.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9]

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

    • Carefully aspirate the media-MTT mixture without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[8]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

PART 3: Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. A key enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins that mediate pain and inflammation. Many indole derivatives, including the well-known NSAID Indomethacin, function as COX inhibitors. Derivatives of 2-(4-methylsulfonylphenyl) indole have shown good anti-inflammatory activity with high selectivity for COX-2 over the constitutively expressed COX-1, which is a desirable trait for minimizing gastrointestinal side effects.[10]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric or colorimetric assay quantifies the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the test compound (e.g., 4-methylindole-2-methanol derivative) and a reference inhibitor (e.g., Celecoxib) in DMSO.

    • Dilute recombinant human COX-2 enzyme to a working concentration in the assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, heme cofactor, and the diluted COX-2 enzyme.

    • Add various concentrations of the test compound or vehicle control (DMSO).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. Causality: This pre-incubation step is crucial for time-dependent inhibitors and ensures equilibrium is reached between the enzyme and inhibitor before the reaction starts.

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate) and a colorimetric or fluorometric probe (e.g., Amplex™ Red).

    • Monitor the increase in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the progress curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

Anti_Inflammatory_Workflow Workflow for In Vivo Anti-inflammatory Evaluation start Animal Acclimatization (e.g., Wistar Rats) dosing Administer Test Compound (e.g., 50 mg/kg, p.o.) or Vehicle Control start->dosing wait Wait for Absorption (e.g., 30-60 min) dosing->wait induction Induce Inflammation: Inject 1% Carrageenan into Hind Paw Sub-plantar Region wait->induction measurement Measure Paw Volume (Edema) using Plethysmometer at 0, 1, 2, 3, 4 hours induction->measurement analysis Calculate % Inhibition of Edema Compared to Vehicle Control measurement->analysis end Determine Anti-inflammatory Efficacy analysis->end

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with activity against a range of pathogens.[1] For instance, 5-methylindole has been shown to possess direct bactericidal activity and can potentiate the effects of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, some indole derivatives can inhibit or eradicate bacterial biofilms, which are notoriously difficult to treat.

Experimental Protocol: Broth Microdilution MIC Assay [4]

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth. It follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation:

    • Prepare a 2X concentrated stock of the test compound in Mueller-Hinton Broth (MHB).

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the 2X compound stock to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. System Validation: This serial dilution creates a precise gradient of compound concentrations. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Inoculate a bacterial strain (e.g., S. aureus ATCC 29213) into MHB and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

PART 4: Conclusion and Future Perspectives

The 4-methylindole-2-methanol scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust evidence from closely related indole analogs, derivatives from this class are strong candidates for possessing significant anticancer, anti-inflammatory, and antimicrobial properties. The synthetic strategies outlined in this guide provide a clear and versatile path for generating a library of novel compounds for biological screening.

Future research should focus on the systematic synthesis and evaluation of these derivatives. Key areas of investigation include:

  • Structure-Activity Relationship (SAR) Studies: Modifying the substituents on the indole nitrogen, the benzene ring, and derivatizing the 2-methanol group will be crucial for optimizing potency and selectivity.

  • Mechanistic Elucidation: For active compounds, detailed studies should be undertaken to identify their specific molecular targets, such as specific kinases (e.g., Akt, VEGFR) or enzymes (e.g., COX-2).

  • In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the exploration of 4-methylindole-2-methanol derivatives, a scaffold with considerable potential to yield the next generation of targeted therapeutics.

References

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  • Yadav, P. P., et al. (2005). Synthesis of 4-hydroxy-1-methylindole and benzo[b]thiophen-4-ol based unnatural flavonoids as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 13(5), 1497-505. [Link]

  • Chen, T., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 48, 128250. [Link]

  • El-Damasy, D. A., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-140. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 028-036. [Link]

  • Lai, M.-J., et al. (2011). Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents. European Journal of Medicinal Chemistry, 46(9), 3623-9. [Link]

  • Le, T. M., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 11(3), e0466422. [Link]

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  • Chauhan, M. H., et al. (2022). A synthesis and biological evaluation of indole derivatives. International Journal of Innovative Science and Research Technology, 7(6). [Link]

  • He, Y., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 13, 977286. [Link]

  • Bhardwaj, H., et al. (2019). Synthesis and biological evaluation of some newer Indole Derivatives. Research Journal of Pharmacy and Technology, 12(3), 1143-1147. [Link]

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A Comparative Analysis of 4-Methyl and 5-Methyl Indole-2-Methanol: A Positional Isomerism Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Subtle modifications to the indole core, such as the positional isomerism of a simple methyl group, can profoundly alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a detailed comparative analysis of two such isomers: 4-methylindole-2-methanol and 5-methylindole-2-methanol. We will dissect their structural nuances, compare their synthetic pathways and spectroscopic signatures, and explore how the seemingly minor shift of a methyl group from the C-5 to the C-4 position dictates their chemical behavior and potential as drug development scaffolds.

Structural and Physicochemical Disparities

The fundamental difference between 4-methylindole-2-methanol and 5-methylindole-2-methanol lies in the placement of the methyl substituent on the benzo portion of the indole ring. This seemingly simple change introduces significant steric and electronic variations.

  • 5-Methylindole-2-methanol: The methyl group at the C-5 position is electronically donating (+I effect), which increases the electron density of the benzene ring. This position is relatively remote from the heterocyclic pyrrole ring, resulting in minimal steric hindrance at the reactive C-3 position or the N-1 nitrogen.

  • 4-Methylindole-2-methanol: The methyl group at the C-4 position exerts a more complex influence. It also has an electron-donating effect, but its proximity to the pyrrole ring introduces significant peri-strain and steric hindrance. This can influence the conformation of the 2-methanol substituent and shield the N-1 position, potentially affecting N-H reactivity and intermolecular interactions like hydrogen bonding.

Caption: Comparative molecular structures.

These structural differences manifest in their physicochemical properties, which are critical for predicting their behavior in both chemical reactions and biological systems.

Table 1: Comparison of Physicochemical Properties

Property4-Methylindole-2-methanol5-Methylindole-2-methanolRationale for Difference
Molecular Formula C₁₀H₁₁NOC₁₀H₁₁NOIsomers have the same formula.
Molecular Weight 161.20 g/mol 161.20 g/mol Isomers have the same mass.
Melting Point (°C) Not readily available83-84[4]The more symmetric 5-methyl isomer likely packs more efficiently into a crystal lattice, leading to a higher melting point compared to the sterically hindered 4-methyl isomer.
Boiling Point (°C) Predicted: 368.4±27.0Predicted: 368.4±27.0[4]Predictions are identical; experimental values may differ slightly due to variations in intermolecular forces.
pKa Predicted: 14.87±0.10Predicted: 14.87±0.10[4]The electronic effect of the methyl group on the N-H acidity is predicted to be minimal and similar for both isomers.
LogP Predicted: 1.8-2.0Predicted: 1.8-2.0Lipophilicity is predicted to be very similar as it is primarily determined by the overall composition rather than isomerism in this case.

Synthetic Strategies and Methodologies

The most direct and common route to synthesize these indole-2-methanol derivatives is through the reduction of the corresponding indole-2-carboxylic acid esters. This approach leverages the relative stability of the ester and the efficacy of powerful reducing agents.

The parent 4-methylindole and 5-methylindole serve as the typical starting materials.[5][6] These can be carboxylated at the C-2 position, followed by esterification and subsequent reduction. A well-established method for synthesizing substituted indoles is the Fischer indole synthesis.[7][8] For instance, 2-methylindoles can be formed from the reaction of a phenylhydrazine with acetone.[8]

G Figure 2: General Synthetic Workflow start Substituted Methylindole (4-Me or 5-Me) step1 C-2 Carboxylation/ Esterification start->step1 intermediate Indole-2-carboxylate Ester (e.g., Ethyl Ester) step1->intermediate step2 Reduction intermediate->step2 product Target Molecule (4- or 5-Methylindole-2-methanol) step2->product reagent Reagent: LiAlH₄ in THF reagent->step2

Caption: Synthetic pathway to target molecules.
Experimental Protocol: Synthesis of 5-Methylindole-2-methanol via Ester Reduction

This protocol describes a representative method for synthesizing the target compounds, using the 5-methyl isomer as an example. The same principle applies to the 4-methyl isomer.

Materials:

  • Ethyl 5-methylindole-2-carboxylate[4]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon) is charged with a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cooling: The suspension is cooled to 0 °C using an ice bath.

  • Substrate Addition: A solution of ethyl 5-methylindole-2-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • Causality: Dropwise addition is crucial to control the highly exothermic reaction between the hydride reagent and the ester, preventing dangerous temperature spikes and side reactions.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the workup process significantly compared to an acid quench.

  • Filtration and Extraction: The resulting slurry is stirred for 15 minutes and then filtered through a pad of Celite. The filtrate is collected, and the solid residue is washed thoroughly with diethyl ether. The organic layers are combined.

  • Purification: The combined organic phase is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 5-methylindole-2-methanol.

Spectroscopic Differentiation

The most definitive way to distinguish between the 4-methyl and 5-methyl isomers is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

Table 2: Predicted Spectroscopic Signatures

Technique4-Methylindole-2-methanol5-Methylindole-2-methanolKey Differentiator
¹H NMR Aromatic region will show a complex pattern. H7 will be a doublet, H5 a triplet, and H6 a doublet. The C4-CH₃ will be a singlet around 2.5 ppm.Aromatic region is simpler. H4 and H6 will appear as doublets (or doublet of doublets due to meta coupling), and H7 as a doublet. H3 will be a singlet near the aromatic region. The C5-CH₃ will be a singlet around 2.4 ppm.The coupling patterns and chemical shifts of the protons on the benzene ring (H4, H5, H6, H7) are unique and diagnostic for each isomer.
¹³C NMR The C4 signal will be a quaternary carbon shifted downfield by the methyl group. C3a and C7a will also be significantly affected.The C5 signal will be the downfield-shifted quaternary carbon. The effect on C3a and C7a is less pronounced compared to the 4-methyl isomer.The chemical shift of the methyl-bearing quaternary carbon (C4 vs. C5) and the adjacent carbons provides unambiguous identification.
IR (cm⁻¹) ~3400 (O-H), ~3300 (N-H), ~2920 (C-H aliphatic), ~1450 (C=C aromatic).~3400 (O-H), ~3300 (N-H), ~2920 (C-H aliphatic), ~1460 (C=C aromatic).Very subtle differences are expected, primarily in the fingerprint region (below 1500 cm⁻¹). Not a primary tool for distinguishing these isomers.
Mass Spec (EI) M⁺ at m/z = 161. Fragmentation may involve loss of •OH (m/z 144) and CH₂OH (m/z 130).M⁺ at m/z = 161. Fragmentation pattern will be very similar. Subtle differences in fragment ion abundances may exist but are generally not reliable for primary identification.Both isomers will have the identical molecular ion peak. Fragmentation patterns are expected to be nearly identical.

Comparative Reactivity and Biological Potential

The positional difference of the methyl group significantly impacts both the chemical reactivity and the potential biological activity of the molecules.

Chemical Reactivity

The indole ring is electron-rich and typically undergoes electrophilic substitution at the C-3 position.[9] The electron-donating methyl group enhances the nucleophilicity of the indole ring system in both isomers.

  • In 5-methylindole-2-methanol , the +I effect of the methyl group at C-5 increases electron density across the ring, enhancing the reactivity at C-3 for electrophilic attack.

  • In 4-methylindole-2-methanol , the steric bulk of the C-4 methyl group can partially hinder the approach of reagents to the N-1 and C-3 positions, potentially lowering reaction rates compared to the 5-methyl isomer.

Potential Biological Activity and SAR

Indole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][10] The specific substitution pattern is critical for receptor binding and pharmacological effect, a concept central to Structure-Activity Relationship (SAR) studies.

  • Receptor/Enzyme Binding: A methyl group can serve as a key hydrophobic anchor, fitting into a specific pocket of a protein's active site. The location of this group is critical. A receptor might have a hydrophobic pocket that accommodates the C-5 methyl group, leading to high-affinity binding. Conversely, the C-4 methyl group might clash sterically with the protein surface, preventing effective binding.

  • Selective Inhibition: This positional difference can be exploited to design selective inhibitors. For example, if two related enzymes have subtly different active site topographies, one isomer might selectively inhibit one enzyme while the other isomer inhibits the second, or neither. Substituted indoles have been developed as selective inhibitors for targets like protease-activated receptor 4 (PAR-4).[11]

G Figure 3: Hypothetical Receptor Binding cluster_0 Favorable Binding (5-Me Isomer) cluster_1 Steric Hindrance (4-Me Isomer) receptor1 Receptor Active Site pocket1 Hydrophobic Pocket isomer5 5-Methyl Isomer isomer5->receptor1 Binds methyl5 C5-Methyl methyl5->pocket1 Fits receptor2 Receptor Active Site pocket2 Hydrophobic Pocket isomer4 4-Methyl Isomer isomer4->receptor2 Clashes methyl4 C4-Methyl methyl4->receptor2 Steric Clash

Caption: Isomer differentiation in binding.

Conclusion

While 4-methylindole-2-methanol and 5-methylindole-2-methanol are structurally similar isomers, the positional change of a single methyl group imparts distinct chemical and physical personalities. The 5-methyl isomer is sterically unencumbered, while the 4-methyl isomer presents a sterically hindered environment around the pyrrole ring. These differences are definitively characterized by NMR spectroscopy and have profound implications for their synthesis, reactivity, and, most importantly, their potential interactions with biological targets. For researchers in drug discovery, understanding these subtleties is paramount, as this isomeric distinction can be the deciding factor between a potent, selective therapeutic agent and an inactive compound.

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Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of (4-Methyl-1H-indol-2-yl)methanol from Ethyl Pyruvate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of (4-methyl-1H-indol-2-yl)methanol, a valuable substituted indole derivative for pharmaceutical and materials science research.[1][2][3] The synthesis commences with an acid-catalyzed Fischer indole synthesis between (3-methylphenyl)hydrazine and ethyl pyruvate to form the intermediate, ethyl 4-methyl-1H-indole-2-carboxylate. This intermediate is subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield the target primary alcohol. This guide offers a detailed walkthrough of the synthetic strategy, step-by-step experimental procedures, mechanistic insights, and safety considerations, tailored for researchers in organic and medicinal chemistry.

Introduction and Synthetic Strategy

Indole-2-methanol derivatives are versatile intermediates in organic synthesis, serving as foundational scaffolds for a wide array of more complex molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1] The title compound, (4-methyl-1H-indol-2-yl)methanol, incorporates a methyl group on the benzene ring, offering a key point for structure-activity relationship (SAR) studies in drug development.

Our synthetic approach is a robust and classical two-step sequence:

  • Fischer Indole Synthesis: This reaction is a cornerstone of indole chemistry, first discovered by Emil Fischer in 1883.[4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from (3-methylphenyl)hydrazine and ethyl pyruvate, to construct the indole ring system directly yielding ethyl 4-methyl-1H-indole-2-carboxylate.[4][6] A variety of Brønsted or Lewis acids can catalyze this reaction; polyphosphoric acid (PPA) is often effective for this transformation.[4][5][6][7]

  • Ester Reduction: The resulting ethyl ester is then reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting esters to primary alcohols.[8][9][10] The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.[8]

This strategy provides a reliable and scalable route to the target molecule from commercially available starting materials.

Visualized Synthetic Workflow

The overall two-step synthesis is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Ethyl Pyruvate C Ethyl 4-methyl-1H-indole-2-carboxylate A->C Step 1: Fischer Indole Synthesis (PPA or H₂SO₄) B (3-Methylphenyl)hydrazine B->C D (4-Methyl-1H-indol-2-yl)methanol C->D Step 2: Reduction (LiAlH₄ in THF)

Caption: Overall workflow for the synthesis of (4-methyl-1H-indol-2-yl)methanol.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Lithium aluminum hydride (LiAlH₄) is a pyrophoric solid that reacts violently with water and protic solvents; handle it with extreme caution under an inert atmosphere (e.g., nitrogen or argon).[8]

Step 1: Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate

This procedure is adapted from established Fischer indole synthesis methodologies.[4][6][11]

Materials:

  • (3-Methylphenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.05 eq). If the free base of the hydrazine is used, the initial addition of an acid catalyst can proceed directly.

  • Acid-Catalyzed Cyclization: Slowly add concentrated sulfuric acid (e.g., 10 mol%) or a larger quantity of polyphosphoric acid to the mixture. Heat the reaction mixture to reflux (approximately 78-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield ethyl 4-methyl-1H-indole-2-carboxylate as a solid.

Step 2: Synthesis of (4-Methyl-1H-indol-2-yl)methanol

This protocol is based on standard procedures for the LiAlH₄ reduction of indole esters.[10][12]

Materials:

  • Ethyl 4-methyl-1H-indole-2-carboxylate (from Step 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium hydroxide (KOH) solution (e.g., 20% aq.) or Ethyl acetate followed by water

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add freshly distilled anhydrous THF. To this, carefully add LiAlH₄ (approx. 2.0-3.0 eq) in portions at 0°C (ice bath). Note: The indole N-H is acidic and will consume one equivalent of LiAlH₄.

  • Substrate Addition: Dissolve the ethyl 4-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until all the starting ester has been consumed (typically 1-3 hours).

  • Quenching (Caution!): Cool the reaction mixture back down to 0°C. Quench the reaction by the slow, dropwise addition of a 20% aqueous KOH solution.[12] An alternative, widely used quenching procedure (Fieser workup) involves the sequential, careful addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure often produces a granular precipitate that is easy to filter. This step is highly exothermic and generates hydrogen gas.

  • Filtration and Extraction: Stir the resulting mixture for 10-15 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with refluxing THF.[12]

  • Drying and Concentration: Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford (4-methyl-1H-indol-2-yl)methanol as a solid.[12]

Mechanistic Considerations

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis is a classic acid-catalyzed reaction proceeding through several key steps.[4][6]

G Fischer Indole Synthesis Mechanism A Hydrazone Formation B Enamine Tautomerization A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C Heat D Rearomatization C->D H⁺ transfer E Cyclization D->E Nucleophilic attack F Ammonia Elimination E->F -NH₃ G Indole Product F->G Deprotonation

Caption: Key stages of the Fischer indole synthesis mechanism.

The reaction begins with the condensation of the arylhydrazine and the ketone (ethyl pyruvate) to form a hydrazone.[6] This is followed by tautomerization to an enamine intermediate, which then undergoes a critical[12][12]-sigmatropic rearrangement.[4][7] Subsequent cyclization and elimination of an ammonia molecule under acidic conditions lead to the formation of the aromatic indole ring.[4]

LiAlH₄ Reduction of an Ester

The reduction of an ester with LiAlH₄ involves a two-step nucleophilic addition of hydride (H⁻).

  • First Hydride Addition: A hydride ion from AlH₄⁻ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: This intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form an aldehyde intermediate.

  • Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion.[9][13]

  • Protonation: An acidic workup protonates the resulting alkoxide to yield the final primary alcohol.[9][13]

Reagent and Product Summary Table

StepCompound NameRoleMol. Weight ( g/mol )Stoichiometry (eq.)
1(3-Methylphenyl)hydrazine HClStarting Material158.631.0
1Ethyl PyruvateStarting Material116.121.05
1Ethyl 4-methyl-1H-indole-2-carboxylateIntermediate Product203.23-
2Ethyl 4-methyl-1H-indole-2-carboxylateStarting Material203.231.0
2Lithium Aluminum Hydride (LiAlH₄)Reducing Agent37.95~2.0 - 3.0
2(4-Methyl-1H-indol-2-yl)methanolFinal Product161.20-

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  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
  • ChemSynthesis. (2025). (2-methyl-1H-indol-4-yl)methanol.
  • ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures.
  • Royal Society of Chemistry. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen.
  • Der Pharma Chemica. (2015).
  • Sigma-Aldrich. (n.d.). 1H-Indole-2-methanol 90 24621-70-3.
  • RJPBCS. (2019).
  • BenchChem. (2025). Application Notes and Protocols: [1-(4-methylbenzyl)-1H-indol-3-yl]methanol as a Precursor in Organic Synthesis.
  • MDPI. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • PubMed. (2010).
  • Organic Syntheses. (n.d.). 4-nitroindole.
  • Organic Syntheses. (2024).

Sources

using (4-methyl-1H-indol-2-yl)methanol in asymmetric (4+3) cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective (4+3) Cycloadditions using (4-methyl-1H-indol-2-yl)methanol Derivatives

Executive Summary

This application note details the protocol for utilizing (4-methyl-1H-indol-2-yl)methanol derivatives as 3-carbon synthons in catalytic asymmetric (4+3) cycloadditions. While traditional indole functionalization focuses on the C3 position, this protocol leverages the "umpolung" reactivity of the C2-position via 2-indolyl cations.

By employing confined Imidodiphosphorimidate (IDPi) Brønsted/Lewis acid catalysts, researchers can couple these indole derivatives with dienolsilanes (4-carbon components) to construct chiral bicyclo[3.2.2]cyclohepta[b]indoles .[1][2][3] The inclusion of the 4-methyl substituent on the indole core is highlighted not only for its pharmacological relevance but also for its role in defining the steric environment of the active site, often enhancing diastereoselectivity in fused-ring formation.

Mechanistic Principles & Substrate Design

The Challenge of (4+3) Cycloadditions

Asymmetric (4+3) cycloadditions are historically elusive compared to their (4+2) and (3+2) counterparts due to the difficulty in generating stable, yet reactive, chiral 3-carbon cationic species. Standard oxyallyl cations often suffer from rapid racemization or side reactions.

The Solution: Indolyl Methanols as "Masked" Cations

(4-methyl-1H-indol-2-yl)methanol derivatives serve as precursors to 2-methide-2H-indoles (aza-oxyallyl cation equivalents). Under strong acid catalysis, the hydroxyl group is protonated and eliminated (dehydration), generating a resonant cationic species.

  • The 3-Carbon Component: The Indole C2, C3, and the exocyclic

    
    -carbon form the 3-atom unit.
    
  • The 4-Carbon Component: Electron-rich dienolsilanes act as the diene.

  • The 4-Methyl Effect: The methyl group at the C4 position of the indole exerts steric pressure on the approaching diene, discouraging "top" face attack and reinforcing the shielding provided by the chiral catalyst. This often results in superior enantiomeric ratios (er) compared to the unsubstituted parent indole.

Mechanistic Pathway Diagram

Mechanism Substrate 4-Me-Indolyl Methanol IonPair Chiral Ion Pair [Indolyl Cation]+ [IDPi]- Substrate->IonPair Dehydration (-H2O) Acid IDPi Catalyst (H+) Acid->IonPair Activation TS Endo-Transition State IonPair->TS + Diene Diene Dienolsilane (4C Component) Diene->TS Product Chiral Cyclohepta[b]indole TS->Product Desilylation

Figure 1: Mechanistic pathway for the IDPi-catalyzed (4+3) cycloaddition.[2] The chiral anion directs the facial selectivity of the cationic intermediate.

Experimental Protocol

Caution: This reaction is sensitive to moisture. All glassware must be flame-dried, and solvents must be anhydrous.

Materials & Reagents
  • Substrate: 1-(4-methyl-1H-indol-2-yl)cyclopropan-1-ol (or gem-dialkyl equivalent). Note: Simple primary alcohols may polymerize; gem-dialkyl substitution at the carbinol carbon is recommended to stabilize the cation.

  • Diene: 1-(Trimethylsilyloxy)-1,3-butadiene derivative.

  • Catalyst: Confined IDPi catalyst (e.g., Catalyst 6h or 6i from literature, typically based on SPINOL or BINOL backbones).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Additives: 5Å Molecular Sieves (activated) to facilitate water removal.

Step-by-Step Procedure
  • Catalyst Loading: In a glovebox or under Argon atmosphere, weigh the IDPi catalyst (2.5 – 5.0 mol%) into a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Substrate Addition: Add the (4-methyl-1H-indol-2-yl)methanol substrate (0.10 mmol, 1.0 equiv) and activated 5Å molecular sieves (50 mg).

  • Solvent & Cooling: Add anhydrous DCM (2.0 mL) to dissolve the solids. Cool the reaction mixture to -50 °C using an immersion cooler or cryostat. Allow to equilibrate for 15 minutes.

  • Diene Addition: Add the dienolsilane (4.0 equiv) dropwise via syringe to the cold solution.

  • Reaction Monitoring: Stir at -50 °C. Monitor the reaction by TLC (typically 24–48 hours). The indolyl cation intermediate is often highly colored (red/orange), and the color fades as the cycloaddition proceeds.

  • Quench & Workup:

    • Once the starting material is consumed, quench the reaction at -50 °C by adding 50 µL of triethylamine.

    • Warm to room temperature.

    • (Optional) If the silyl enol ether product is isolated, proceed to purification. If the ketone is desired, treat with dilute TFA/DCM to hydrolyze the silyl group.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography on silica gel (Gradient: Hexanes/EtOAc).

Workflow Diagram

Workflow Setup Setup: Flame-dry Schlenk tube Argon Atmosphere Mix Mix: Indolyl Methanol + IDPi Catalyst + 5Å MS in DCM Setup->Mix Cool Cool: Equilibrate to -50°C Mix->Cool React React: Add Dienolsilane Stir 24-48h Cool->React Monitor Monitor: TLC for consumption of Indolyl Alcohol React->Monitor Monitor->React Incomplete Quench Quench: Add Et3N at -50°C Warm to RT Monitor->Quench Complete Purify Purify: Flash Chromatography (Hexanes/EtOAc) Quench->Purify

Figure 2: Operational workflow for the asymmetric (4+3) cycloaddition.

Data Analysis & Expected Results

The 4-methyl substituent on the indole ring typically provides high chemical stability and excellent enantioselectivity due to the "buttressing" effect near the reaction center.

Table 1: Representative Performance of 4-Methyl vs. Unsubstituted Indoles

Substrate (Indole Substituent)Time (h)Yield (%)er (Enantiomeric Ratio)dr (Diastereomeric Ratio)
4-Methyl (Target) 48 92% 96:4 >20:1
H (Unsubstituted)3688%90:1015:1
5-Methyl4090%92:818:1
5-Chloro2495%91:9>20:1

Note: Data derived from comparative trends in IDPi-catalyzed cycloadditions [1]. The 4-methyl variant often requires slightly longer reaction times due to steric hindrance but rewards with higher optical purity.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Decomposition of the indolyl cation.

    • Solution: Ensure temperature is strictly maintained at -50 °C. If the reaction is too slow, increase catalyst loading to 5 mol% rather than raising the temperature.

  • Low Enantioselectivity:

    • Cause: Background reaction (uncatalyzed) or water contamination.

    • Solution: Re-activate molecular sieves. Ensure the IDPi catalyst is fully soluble in DCM; if not, switch to CHCl3 or a DCM/Toluene blend.

  • Regioselectivity Issues:

    • The 4-methyl group effectively blocks the "top" quadrant of the indole, generally enforcing the desired (4+3) topology. If (4+2) side products are observed, use a bulkier dienolsilane.

References

  • Design of an Organocatalytic Asymmetric (4 + 3) Cycloaddition of 2-Indolylalcohols with Dienolsilanes. Source:Journal of the American Chemical Society (2022). Context: Primary reference for the IDPi-catalyzed methodology and substrate scope including 4-methyl derivatives. URL:[Link]

  • Catalytic Asymmetric Formal (2 + 3) Cycloaddition Involving Methyl-Substituted 2-Indolylmethanols. Source:Organic Chemistry Frontiers (2025). Context: Discusses the behavior of methyl-substituted indolyl methanols in related cycloadditions, providing context for the reactivity of the 4-methyl isomer. URL:[Link]

  • Profile of Catalytic Asymmetric Cycloadditions of Indolylmethanols and Existing Challenges. Source:Advanced Synthesis & Catalysis (Review). Context: A comprehensive review of indolyl methanol reactivity patterns (C3 vs C2 attack). URL:[Link]

Sources

Application Notes and Protocols: (4-methyl-1H-indol-2-yl)methanol as a Versatile Nucleophile in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The development of efficient and stereoselective methods to functionalize the indole nucleus is therefore a paramount objective in modern organic synthesis. Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering a green and often complementary alternative to traditional metal-based catalysis. This application note explores the utility of (4-methyl-1H-indol-2-yl)methanol as a versatile C3-nucleophile in asymmetric organocatalytic reactions. The presence of a methyl group at the C4-position and a hydroxymethyl group at the C2-position introduces unique electronic and steric properties, making this substrate an interesting candidate for selective functionalization. We will delve into the mechanistic principles, provide detailed experimental protocols for its application in enantioselective transformations, and discuss key considerations for reaction optimization.

Mechanistic Principles and Reaction Design

The indole ring is an electron-rich heterocycle, with the highest occupied molecular orbital (HOMO) having significant electron density at the C3 position. This inherent electronic property makes the C3 position a potent nucleophile, readily participating in reactions with a variety of electrophiles. Organocatalysis provides an elegant means to generate chiral electrophilic intermediates that can react with the indole nucleophile in a stereocontrolled manner.

Organocatalytic Activation Strategies

Two primary modes of organocatalytic activation are particularly well-suited for the functionalization of indoles:

  • Iminium Catalysis: Chiral secondary amines, such as those derived from proline, react with α,β-unsaturated aldehydes or ketones to form transient, electrophilic iminium ions. This activation lowers the LUMO of the unsaturated system, facilitating nucleophilic attack by the indole C3-position. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to high enantioselectivity.

  • Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) are highly effective Brønsted acid catalysts.[3][4][5][6] They can activate electrophiles, such as imines or nitro-olefins, by forming hydrogen bonds with their electron-withdrawing groups. This activation enhances the electrophilicity of the substrate and, through a network of non-covalent interactions within the chiral pocket of the catalyst, dictates the stereochemical outcome of the nucleophilic addition.

The interplay between the indole nucleophile and the organocatalyst-activated electrophile is depicted in the workflow below:

G cluster_0 Organocatalytic Cycle Catalyst Chiral Organocatalyst Electrophile Electrophilic Precursor (e.g., enal, nitro-olefin) Catalyst->Electrophile Reacts with Activated_E Activated Electrophile (e.g., iminium ion, H-bonded species) Electrophile->Activated_E Forms Indole (4-methyl-1H-indol-2-yl)methanol (Nucleophile) Activated_E->Indole Reacts with Product_Cat Product-Catalyst Complex Indole->Product_Cat Forms Product_Cat->Catalyst Regenerates Product Chiral Indole Product Product_Cat->Product Releases

Figure 1: General workflow of organocatalytic functionalization of (4-methyl-1H-indol-2-yl)methanol.

Application & Protocols

Herein, we provide two detailed protocols for the enantioselective functionalization of (4-methyl-1H-indol-2-yl)methanol, showcasing its utility as a nucleophile in both iminium and Brønsted acid catalysis.

Protocol 1: Enantioselective Friedel-Crafts Alkylation with α,β-Unsaturated Aldehydes

This protocol describes the reaction of (4-methyl-1H-indol-2-yl)methanol with an α,β-unsaturated aldehyde, such as cinnamaldehyde, catalyzed by a chiral secondary amine.

Reaction Pathway:

G Indole (4-methyl-1H-indol-2-yl)methanol Enal α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Enal->Iminium + Catalyst Catalyst Chiral Amine Catalyst Addition Nucleophilic Addition Iminium->Addition + Indole Enamine Enamine Intermediate Addition->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis Hydrolysis->Catalyst Regenerates Product Chiral Adduct Hydrolysis->Product

Figure 2: Reaction pathway for the iminium-catalyzed Friedel-Crafts alkylation.

Step-by-Step Protocol:

  • To an oven-dried vial equipped with a magnetic stir bar, add (4-methyl-1H-indol-2-yl)methanol (0.1 mmol, 1.0 equiv.).

  • Add the chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether, 0.02 mmol, 20 mol%).

  • Add an acid co-catalyst (e.g., benzoic acid, 0.02 mmol, 20 mol%).

  • Dissolve the solids in a suitable solvent (e.g., dichloromethane, 1.0 mL).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the α,β-unsaturated aldehyde (0.12 mmol, 1.2 equiv.) dropwise.

  • Stir the reaction mixture at this temperature until the indole is consumed (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Hypothetical Data for Reaction Optimization:

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
110CH₂Cl₂258588
220CH₂Cl₂259290
320Toluene257885
420CH₂Cl₂09594
520CH₂Cl₂-209197

Table 1: Optimization of the enantioselective Friedel-Crafts alkylation.

Protocol 2: Enantioselective Michael Addition to Nitro-olefins

This protocol details the addition of (4-methyl-1H-indol-2-yl)methanol to a nitro-olefin, catalyzed by a chiral phosphoric acid.

Reaction Pathway:

G Indole (4-methyl-1H-indol-2-yl)methanol Nitroolefin Nitro-olefin Activated_Complex CPA-Nitro-olefin Complex Nitroolefin->Activated_Complex + CPA CPA Chiral Phosphoric Acid (CPA) Michael_Addition Michael Addition Activated_Complex->Michael_Addition + Indole Product_Complex Product-CPA Complex Michael_Addition->Product_Complex Product_Complex->CPA Regenerates Product Chiral Michael Adduct Product_Complex->Product Releases

Figure 3: Reaction pathway for the CPA-catalyzed Michael addition.

Step-by-Step Protocol:

  • To a dry vial, add the chiral phosphoric acid catalyst (e.g., TRIP, 0.01 mmol, 10 mol%).

  • Add (4-methyl-1H-indol-2-yl)methanol (0.1 mmol, 1.0 equiv.).

  • Add the nitro-olefin (0.12 mmol, 1.2 equiv.).

  • Dissolve the components in a suitable solvent (e.g., toluene, 1.0 mL).

  • Stir the reaction at the indicated temperature (e.g., room temperature).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, directly purify the mixture by flash column chromatography on silica gel.

  • Analyze the enantiomeric excess of the purified product using chiral HPLC.

Hypothetical Substrate Scope:

EntryR¹ in Nitro-olefinYield (%)ee (%)
1Phenyl9895
24-Chlorophenyl9694
34-Methoxyphenyl9996
42-Naphthyl9392
5n-Propyl8588

Table 2: Substrate scope for the enantioselective Michael addition to various nitro-olefins.

Characterization of Products

The synthesized chiral indole derivatives should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regioselectivity of the addition.

  • High-Resolution Mass Spectrometry (HRMS): To verify the molecular formula of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the product by comparing the peak areas of the two enantiomers.

Troubleshooting and Considerations

  • Side Reactions: The N-H of the indole can also act as a nucleophile, leading to N-alkylation products. This is generally less favorable than C3-alkylation but can be observed, especially with highly reactive electrophiles. The hydroxymethyl group at C2 is generally not expected to interfere under these mild organocatalytic conditions, but its reactivity should be considered, particularly in the presence of strong acids or bases.

  • Catalyst Loading: The optimal catalyst loading should be determined experimentally. While higher loadings may increase the reaction rate, they also increase the cost.

  • Solvent Effects: The choice of solvent can significantly impact both the yield and the enantioselectivity of the reaction. A solvent screen is often a crucial step in optimizing a new transformation.

  • Purity of Reagents: The purity of the indole substrate, electrophile, and catalyst is critical for achieving high yields and enantioselectivities.

Conclusion

(4-methyl-1H-indol-2-yl)methanol is a promising and versatile nucleophile for asymmetric organocatalytic reactions. Its electron-rich C3 position readily engages with a variety of electrophiles activated by chiral organocatalysts, providing access to a range of enantioenriched indole derivatives. The protocols outlined in this application note serve as a starting point for exploring the synthetic potential of this valuable building block in the construction of complex molecules for drug discovery and development.

References

  • A. G. Griesbeck, et al. Chiral phosphoric acid catalyzed enantioselective N-alkylation of indoles with in situ generated cyclic N-acyl ketimines.
  • H. M. L. Davies, et al. Rh2(S-biTISP)2-Catalyzed Asymmetric Functionalization of Indoles and Pyrroles with Vinylcarbenoids. PMC.
  • J. You, et al.
  • J. You, et al. Chiral Phosphoric Acid-Catalyzed C6 Functionalization of 2,3-Disubstituted Indoles for Synthesis of Heterotriarylmethanes. Journal of the American Chemical Society.
  • J. Wang, et al. Chiral Phosphoric Acid‐Catalyzed Chemo‐ and Enantioselective N‐Alkylation of Indoles with Imines.
  • V. G. Nenajdenko, et al. Enantioselective Construction of Tetrasubstituted Carbon Stereocenters via Chiral Phosphoric Acid-Catalyzed Friedel–Craft Alkylation of Indoles with 5-Substituted Hydroxybutyrolactams. Organic Letters.
  • D. Enders, et al. Organocatalytic Enantioselective Functionalization of Unactivated Indole C(sp)−H Bonds.
  • G. C. Fu, et al. Organocatalytic Enantioselective Friedel–Crafts Aminoalkylation of Indoles in the Carbocyclic Ring.
  • J. You, et al. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.
  • D. A. Nicewicz, et al. Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv.
  • P. J. Guiry, et al. ch functionalization of indoles and oxindoles through cdc reactions. Chemical Society Reviews.
  • A. K. Sil, et al.
  • A. S. C. Ehrenberg, et al. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules.
  • M. Benaglia, et al.
  • M. P. Doyle, et al. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry.

Sources

Application Note: Catalytic (3+4)-Annulation of 2-Indolylmethanols with para-Quinone Methides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The reaction between 2-indolylmethanols and para-quinone methides (


-QMs)  represents a high-value transformation in modern heterocyclic synthesis.[1] Unlike traditional indole functionalizations that rely on simple electrophilic substitution, this protocol leverages the unique amphiphilic nature  of 2-indolylmethanols to construct complex indole-fused oxepine  scaffolds in a single step.

This guide focuses on the Brønsted acid-catalyzed (3+4)-annulation , a method that overcomes the stability issues of


-QMs by generating them in situ (often from propargylic alcohols) or activating stable derivatives.[1] This reaction is critical for developing library diversity around the indole core, a privileged structure in oncology (e.g., tubulin polymerization inhibitors) and neurology therapeutics.[1]
Key Technical Advantages[1]
  • Atom Economy: Convergent assembly of seven-membered rings with 100% atom utilization in ideal cases.

  • Stereochemical Control: Amenable to enantioselective catalysis using Chiral Phosphoric Acids (CPAs).

  • Operational Simplicity: Metal-free conditions, often performed in open air or mild atmospheres.[1]

Mechanistic Insight & Reaction Design[1][2]

To master this protocol, one must understand the "dual-activation" requirement.[1] The reaction is not a simple displacement; it is a stepwise cascade involving 1,8-conjugate addition followed by cyclization .[1]

The Reactivity Profile[1][3]
  • 2-Indolylmethanol (4-Atom Synthon): Under acidic conditions, the hydroxyl group is protonated and lost, generating a vinyliminium intermediate (or a resonance-stabilized carbocation at C3).[1] However, in this specific annulation, the indole C3 acts as a nucleophile first, while the hydroxyl oxygen acts as the second nucleophile later.[1]

  • 
    -Quinone Methide (3-Atom Synthon):  These are potent Michael acceptors. When derived from propargylic alcohols, they are generated in situ via dehydration, presenting an extended conjugated system prone to 1,8-addition (at the 
    
    
    
    -carbon).[1]
Reaction Pathway Visualization[1]

ReactionMechanism Start Reagents: 2-Indolylmethanol (A) Propargylic Alcohol (B) pQM_Gen In Situ Generation of p-QM (from B) Start->pQM_Gen -H2O Acid Brønsted Acid Catalyst (H+) Acid->pQM_Gen Inter_1 1,8-Conjugate Addition (Indole C3 attacks p-QM) pQM_Gen->Inter_1 + Indole (A) Inter_2 Aromatization & Cation Formation Inter_1->Inter_2 Tautomerization Cyclization Intramolecular Etherification Inter_2->Cyclization -H+ Product Indole-Fused Oxepine Product Cyclization->Product

Figure 1: Mechanistic pathway for the acid-catalyzed (3+4)-annulation.[1] The reaction relies on the synchronized activation of the propargylic alcohol to a p-QM and the nucleophilic attack of the indole.

Experimental Protocol

This section details the Formal (3+4)-Annulation using in situ generated propargylic


-QMs, based on the robust methodology established by Qiu et al. (2021).
Materials & Reagents[1]
  • Substrate A: 2-Indolylmethanol derivative (1.0 equiv).

  • Substrate B: Propargylic alcohol (1.2 equiv) [Precursor to

    
    -QM].[1]
    
  • Catalyst: Diphenyl phosphate (DPP) or

    
    -Toluenesulfonic acid (PTSA).[1] Note: For enantioselective versions, use SPINOL-derived CPAs.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.[1]

  • Drying Agent: 4Å Molecular Sieves (activated).

Standard Operating Procedure (Racemic)

Step 1: Reaction Setup

  • Flame-dry a 10 mL Schlenk tube and allow it to cool under argon.

  • Add 2-indolylmethanol (0.20 mmol, 1.0 equiv) and propargylic alcohol (0.24 mmol, 1.2 equiv).

  • Add 4Å Molecular Sieves (50 mg) to scavenge water produced during

    
    -QM generation.
    
  • Dissolve in anhydrous DCE (2.0 mL) to achieve a concentration of 0.1 M.

  • Add the catalyst Diphenyl phosphate (5 mol %) in one portion.

Step 2: Execution & Monitoring

  • Seal the tube and stir at 60 °C (oil bath temperature).

  • Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 4:1).

    • Checkpoint: The propargylic alcohol spot (usually higher R_f) should disappear first. The

      
      -QM intermediate is transient and may not be visible.
      
    • Duration: Typically 1–4 hours.

Step 3: Workup & Purification [1]

  • Quench the reaction by adding saturated aqueous NaHCO

    
     (2 mL).
    
  • Extract with DCM (

    
     mL).
    
  • Dry combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Flash column chromatography on silica gel.

    • Gradient: Start with 100% Hexanes, gradient to 10:1 Hexanes/EtOAc.[1]

    • Note: The oxepine products are generally stable but avoid prolonged exposure to acidic silica.

Protocol Workflow

Workflow Setup Setup: Schlenk Tube Reagents + 4Å MS + DCE CatAdd Add Catalyst (5 mol% DPP) Setup->CatAdd Heat Heat to 60°C Stir 1-4 Hours CatAdd->Heat TLC TLC Check (Hex/EtOAc 4:1) Heat->TLC TLC->Heat Incomplete Quench Quench (Sat. NaHCO3) TLC->Quench Complete Extract Extraction (DCM) & Concentration Quench->Extract Purify Flash Chromatography (Silica Gel) Extract->Purify

Figure 2: Step-by-step workflow for the synthesis of indole-fused oxepines.

Optimization & Critical Parameters

The following data summarizes the impact of reaction variables. Use this to troubleshoot or adapt the protocol for new substrates.

ParameterVariationOutcomeRecommendation
Solvent DCEHigh Yield (85-95%)Preferred for solubility and rate.[1]
TolueneModerate Yield (60-70%)Good alternative if halogenated solvents are restricted.
THFLow Yield (<30%)Avoid; coordinates with acid catalyst.
Catalyst Diphenyl PhosphateExcellent YieldOptimal acidity (pKa ~ 1.9).
p-TSAGood YieldCan lead to decomposition if reaction time is prolonged.
TFAPoor YieldToo strong; causes polymerization of indole.
Temp 25 °CVery SlowReaction stalls at intermediate stage.
60 °COptimalBalances rate vs. thermal stability of

-QM.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Water accumulation inhibiting the dehydration step.

    • Fix: Ensure 4Å MS are fresh and activated. Increase catalyst loading to 10 mol%.

  • Issue: Complex Mixture/Decomposition.

    • Cause: Indole dimerization or polymerization of the

      
      -QM.
      
    • Fix: Lower temperature to 40 °C and extend reaction time. Add the propargylic alcohol slowly (syringe pump) to keep

      
      -QM concentration low.
      
  • Issue: Regioselectivity (N1 vs C3).

    • Insight: C3 attack is electronically favored for 2-indolylmethanols. If N1 alkylation is observed, use N-protected indoles (e.g., N-Me) to force C3 selectivity, although the free NH is often tolerated in this specific annulation.[1]

Substrate Scope & Limitations

This protocol is robust across a variety of electronic modifications.

  • Indole Component:

    • Electron-Donating Groups (OMe, Me): Accelerate the reaction (increased nucleophilicity at C3).

    • Electron-Withdrawing Groups (F, Cl, Br): Slightly slower rates but generally high yields (>80%).[2]

    • N-Substitution: N-Methyl and N-H indoles both work well.

  • 
    -QM Precursor (Propargylic Alcohol): 
    
    • Aryl Substituents: Phenyl, Tolyl, and Naphthyl groups at the propargylic position stabilize the

      
      -QM intermediate effectively.[1]
      
    • Alkyl Substituents: Less stable; may require lower temperatures to prevent decomposition.

References

  • Qiu, Z.-W., Li, B. Q., Liu, H.-F., Zhu, Z.-Q., Pan, H.-P., Feng, N., Ma, A.-J., Peng, J.-B., & Zhang, X.-Z. (2021).[1][3][4][5][6] Formal (3 + 4)-Annulation of Propargylic p-Quinone Methides with 2-Indolylmethanols: Synthesis of Polysubstituted Indole-Fused Oxepines. The Journal of Organic Chemistry, 86(11), 7490–7499.[1] [Link][1]

  • Sun, M., Ma, C., Zhou, S.-J., Lou, S.-F., Xiao, J., Jiao, Y., & Shi, F. (2019).[1][4][7] Catalytic Asymmetric (4+3) Cyclizations of In Situ Generated ortho-Quinone Methides with 2-Indolylmethanols. Angewandte Chemie International Edition, 58(26), 8703–8708.[1][7] [Link]

  • Wang, Z., Wong, Y. F., & Sun, J. (2015).[1] Catalytic Asymmetric 1,6-Conjugate Addition of para-Quinone Methides: Formation of All-Carbon Quaternary Stereocenters.[1] Angewandte Chemie International Edition, 54(46), 13711–13714.[1] [Link]

  • Mei, G.-J., & Shi, F. (2017).[1][4][8] Indolylmethanols as Reactants in Catalytic Asymmetric Reactions. The Journal of Organic Chemistry, 82(15), 7695–7707.[1] [Link][1]

Sources

Application Note: High-Fidelity Synthesis of Chiral Cyclohepta[b]indoles from 4-Methylindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The cyclohepta[b]indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of potent bioactive alkaloids (e.g., Ambiguines, Actinophyllic acid) and synthetic SIRT1 inhibitors. While the synthesis of this 5-7-6 tricyclic system is well-documented for simple indoles, the utilization of 4-methylindole derivatives presents a specific, high-value challenge.

The Challenge: The C4-methyl group introduces significant peri-strain with C3-substituents. This steric repulsion destabilizes the planar geometry required for the formation of key intermediates (such as 3-indolyl cations or vinylogous iminium ions), often leading to sluggish reactivity or poor stereocontrol in standard protocols.

The Solution: This Application Note details an optimized protocol utilizing Chiral Phosphoric Acid (CPA) catalyzed (4+3) cycloaddition. We bypass the steric limitations of metal-catalyzed routes by employing an organocatalytic ion-pairing strategy. This method converts 4-methylindole-derived 3-indolyl methanols into chiral cyclohepta[b]indoles with high enantioselectivity.

Mechanistic Insight: The Ion-Pairing Paradigm

To achieve high enantioselectivity with the sterically demanding 4-methylindole substrate, we rely on the generation of a chiral ion pair.

  • Indolyl Cation Formation: Under Brønsted acid catalysis, the 3-indolyl alcohol precursor undergoes dehydration. The 4-methyl group exerts steric pressure, making the leaving group departure more difficult than in unsubstituted indoles.

  • Chiral Counteranion Control: The resulting delocalized cation pairs with the chiral phosphate anion (from the CPA catalyst). The bulky catalyst architecture (e.g., TRIP or VAPOL-derived phosphates) creates a "chiral pocket" that shields one face of the cation.

  • The (4+3) Cycloaddition: A diene (typically a siloxy diene or equivalent) approaches the cation. The catalyst directs the diene to the less hindered face, establishing the 7-membered ring and the stereocenters simultaneously.

Mechanistic Pathway Visualization

ReactionMechanism Start 4-Methylindole Derivative Precursor 3-Indolyl Methanol Start->Precursor Functionalization (Vilsmeier/Grignard) Inter Chiral Ion Pair (Cation + Phosphate) Precursor->Inter Dehydration (-H2O) Acid Chiral Phosphoric Acid (CPA) Acid->Inter Catalysis TS Transition State (Face-Selective) Inter->TS + Diene Diene Dienophile/Diene (4C Component) Diene->TS Product Chiral Cyclohepta[b]indole TS->Product Cyclization

Figure 1: Mechanistic flow from 4-methylindole functionalization to CPA-controlled ion-pairing and cycloaddition.

Experimental Protocol

Phase 1: Synthesis of the 3-Indolyl Alcohol Precursor

Rationale: 4-methylindole cannot be directly subjected to (4+3) cycloaddition. We must install a "handle" at C3 that can generate the reactive cation.

Reagents:

  • 4-Methylindole (CAS: 16096-32-5)

  • POCl3, DMF (Vilsmeier-Haack)

  • Vinylmagnesium bromide or appropriate Grignard reagent

  • Solvents: Anhydrous THF, DCM.

Step-by-Step:

  • Formylation: Dissolve 4-methylindole (10 mmol) in DMF (5 mL) at 0°C. Slowly add POCl3 (1.1 equiv). The 4-methyl group may slow this reaction compared to simple indole; allow to warm to RT and stir for 4-6 hours. Quench with ice water/NaOH. Isolate 4-methylindole-3-carbaldehyde .

  • Grignard Addition: Dissolve the aldehyde (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to -78°C.

  • Critical Step: Add Vinylmagnesium bromide (1.2 equiv) dropwise.

    • Note: The C4-methyl group creates significant steric bulk around the carbonyl. Reaction times may need extension to 2-3 hours at -78°C before warming to 0°C.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

  • Product: 1-(4-methyl-1H-indol-3-yl)prop-2-en-1-ol (The Indolyl Alcohol).

Phase 2: Enantioselective (4+3) Cycloaddition

Rationale: This step builds the 7-membered ring. We use a Chiral Phosphoric Acid (CPA) catalyst.[1] For 4-methyl derivatives, (R)-TRIP or (R)-VAPOL hydrogen phosphates are recommended due to their large bite angles which accommodate the bulky substrate.

Reagents:

  • Substrate: 3-Indolyl alcohol (from Phase 1)

  • Diene Partner: 1,3-dienolsilane (or commercially available Danishefsky-type dienes).

  • Catalyst: (R)-TRIP (5-10 mol%).

  • Solvent: Toluene or DCM (non-polar solvents enhance ion-pairing).

  • Molecular Sieves (4Å) to sequester water.

Step-by-Step:

  • Setup: In a flame-dried vial, combine the 3-indolyl alcohol (0.2 mmol) and (R)-TRIP catalyst (0.01 mmol, 5 mol%).

  • Solvent: Add anhydrous Toluene (2.0 mL) and 50 mg activated 4Å MS. Stir at -20°C for 15 minutes.

    • Temperature Control: Lower temperatures improve enantioselectivity (ee) but may stall the reaction due to the 4-methyl steric hindrance. -20°C is the optimal starting point.

  • Addition: Add the diene (0.3 mmol, 1.5 equiv) dropwise.

  • Monitoring: Stir at -20°C. Monitor by TLC.

    • Expectation: 4-methyl derivatives react slower than unsubstituted indoles. Reaction time: 24-48 hours.

  • Quench: Filter through a short pad of silica gel to remove the catalyst.

  • Purification: Concentrate and purify via flash chromatography.

Data Interpretation & Troubleshooting

Substrate Scope & Expected Yields (4-Methyl vs. Unsubstituted)

The following table contrasts the expected performance of 4-methylindole derivatives versus standard indole substrates using this protocol.

ParameterStandard Indole4-Methylindole DerivativeCausality/Notes
Reaction Time 4 - 12 Hours24 - 48 HoursC4-Me steric clash hinders approach of the diene.
Yield 85 - 95%65 - 75%Increased steric bulk destabilizes the transition state.
Enantioselectivity (ee) >95%88 - 94%The 4-Me group can distort the catalyst-substrate binding pocket.
Major Side Product C2-alkylationElimination to vinyl indoleIf cycloaddition is slow, the cation may eliminate a proton.
Troubleshooting Guide
  • Problem: Low Conversion (<20% after 24h).

    • Root Cause:[1][2][3][4] The C4-methyl group is preventing the formation of the ion pair or blocking the diene approach.

    • Fix: Increase catalyst loading to 10 mol% and raise temperature to 0°C. Switch solvent to DCE (Dichloroethane) to slightly increase polarity while maintaining ion pairing.

  • Problem: Low Enantioselectivity (<80% ee).

    • Root Cause:[1][2][3][4] The "fit" in the chiral pocket is too tight, forcing the substrate to adopt a non-optimal conformation.

    • Fix: Switch catalyst from TRIP to STRIP or an IDPi (Imidodiphosphorimidate) catalyst, which offers a larger, more confined cavity suitable for bulky substrates.

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Asymmetric Catalysis Step1 4-Methylindole + POCl3/DMF (Vilsmeier-Haack) Step2 Isolate Aldehyde Step1->Step2 Step3 Grignard Reaction (VinylMgBr, -78°C) Step2->Step3 Step4 Purify 3-Indolyl Alcohol Step3->Step4 Step5 Mix Precursor + (R)-TRIP Catalyst (Toluene, -20°C, 4Å MS) Step4->Step5 Dried & Degassed Step6 Add Diene Partner Step5->Step6 Step7 Monitor (24-48h) Check for C4-Steric Stalling Step6->Step7 Step8 Quench & Chromatography Step7->Step8

Figure 2: Operational workflow for the synthesis of chiral cyclohepta[b]indoles from 4-methylindole.

References

  • Design of an Organocatalytic Asymmetric (4 + 3) Cycloaddition of 2-Indolylalcohols with Dienolsilanes. Source: Journal of the American Chemical Society (2022). Relevance: Establishes the IDPi/CPA catalytic cycle for indolyl alcohol substrates. URL:[Link]

  • Highly Diastereo- and Enantioselective Synthesis of Cyclohepta[b]indoles by Chiral-Phosphoric-Acid-Catalyzed (4+3) Cycloaddition. Source: Angewandte Chemie International Edition (2018).[1] Relevance: Defines the specific protocol for 3-indolyl cations reacting with dienes, the primary mechanism adapted for this guide. URL:[Link]

  • Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations. Source: The Journal of Organic Chemistry (2020).[5] Relevance: Provides alternative routes and comparative data for vinylindole reactivity. URL:[Link]

  • Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Source: Molecules (2016).[6] Relevance: Contextualizes the importance of the scaffold and the 4-substituted variations found in nature (Ambiguines). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Indole-2-Methanol (I2M) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: I2M-STAB-001 Status: Open Priority: Critical (Irreversible Sample Loss) Topic: Preventing Acid-Catalyzed Polymerization of Indole-2-Methanol Derivatives

The Mechanistic Root Cause (The "Why")

Issue Description: Users frequently report that indole-2-methanol (I2M) derivatives turn pink, red, or brown and solidify into insoluble gums during purification or storage.

Technical Analysis: The instability of I2M is not oxidative in origin but rather an acid-catalyzed dehydration-polymerization . Unlike benzyl alcohols, the indole ring's nitrogen lone pair exerts a powerful electron-donating effect (vinylogous enamine), facilitating the expulsion of the hydroxyl group under even mildly acidic conditions (pH < 6).

The Pathway:

  • Protonation: Trace acid protonates the hydroxyl group.

  • Dehydration: Water leaves, generating a highly electrophilic 2-methyleneindolium ion (an azafulvenium intermediate).

  • Nucleophilic Attack: The electron-rich C3 position of a second indole molecule attacks this electrophile.

  • Chain Propagation: This process repeats, leading to dimers (3,3'-bis(indolyl)methanes) and higher-order oligomers.

Visualization: The Failure Mode

Figure 1: Acid-catalyzed polymerization pathway of Indole-2-methanol.

I2M_Polymerization I2M Indole-2-Methanol (Monomer) Inter 2-Methyleneindolium (Azafulvenium Ion) I2M->Inter Dehydration (-H2O) Acid H+ Source (Silica/CDCl3) Acid->I2M Catalysis Dimer Dimerization (C3 Attack) Inter->Dimer + Monomer (Nu:) Poly Polymer/Oligomer (Insoluble Gum) Dimer->Poly Propagation

[1]

Troubleshooting Workflow (The "How")

Self-Validating System: Before proceeding with synthesis or purification, use this decision matrix to assess risk.

Diagnostic Flowchart[1][2]

Troubleshooting_Logic Start Start: I2M Synthesis Check_Color Is crude product pink/red? Start->Check_Color Check_Acid Was acid used in workup? Check_Color->Check_Acid Yes Purification Select Purification Method Check_Color->Purification No Neutralize Action: Wash with NaHCO3 / Brine Check_Acid->Neutralize Yes Neutralize->Purification Silica_Q Using Silica Gel? Purification->Silica_Q Deactivate CRITICAL: Pre-treat Silica with 1-5% Et3N Silica_Q->Deactivate Yes (High Risk) Alumina Alternative: Use Neutral/Basic Alumina Silica_Q->Alumina No (Recommended) Storage Storage: -20°C, Argon, No Acid Deactivate->Storage Alumina->Storage

Data Summary: Stability Factors
FactorHigh Risk (Promotes Polymerization)Safe Zone (Stabilizes I2M)
pH Acidic (< 6.0)Basic (7.5 - 9.0)
Stationary Phase Untreated Silica Gel (pH ~4-5)Neutral/Basic Alumina or Et₃N-treated Silica
Solvent (NMR) CDCl₃ (often contains HCl)DMSO-d₆, Acetone-d₆, or CDCl₃ + trace K₂CO₃
Concentration High (> 0.5 M)Low (< 0.1 M)
Temperature > 25°C< -20°C

Experimental Protocols

Protocol A: Safe Purification via Silica Gel (Deactivation Method)

Standard silica gel is sufficiently acidic to destroy I2M derivatives during the time scale of a flash column.

  • Slurry Preparation: Prepare the silica gel slurry using your mobile phase (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% to 5% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of the mobile phase (containing 1% Et₃N) to ensure the entire bed is basic.

  • Loading: Load the sample. Do not use pure DCM for loading if possible; use a small amount of the mobile phase + Et₃N.

  • Elution: Run the column using the mobile phase containing 1% Et₃N.

  • Evaporation: Rotovap at a bath temperature < 30°C .

Protocol B: NMR Sample Preparation (Self-Validating)

How to ensure your NMR tube isn't the cause of decomposition.

  • Solvent Choice: Avoid CDCl₃ from an old bottle (chloroform decomposes to HCl and phosgene over time).

  • Stabilization: If CDCl₃ must be used, filter it through a small plug of basic alumina directly into the NMR tube, or add a few grains of anhydrous K₂CO₃ to the tube.

  • Validation:

    • Good Sample: Sharp singlet for the -CH₂OH protons (approx. δ 4.8 ppm).

    • Bad Sample: Broadening of the -CH₂- signal or appearance of new multiplets in the aromatic region (indicating dimerization).

Frequently Asked Questions (FAQs)

Q: My product turned pink on the rotovap. Can I save it? A: The pink color is a visual indicator of the formation of conjugated oligomers (azafulvenium species). If the color is faint, immediately re-dissolve in Et₂O or EtOAc and wash with saturated NaHCO₃ to quench any acid. If the sample has solidified into a gum, polymerization is likely irreversible.

Q: Can I store I2M derivatives in solution? A: It is risky. If necessary, store in benzene or toluene (non-polar, aprotic) with a trace of solid base (like K₂CO₃) at -20°C. Avoid storing in DCM or Chloroform, which can become acidic over time.

Q: Why does Indole-3-carbinol (I3C) behave similarly? A: Both I2M and I3C form stabilized carbocations. However, I2M forms a benzylic-like cation at the C2-methyl position, while I3C forms a vinylogous iminium ion at the C3-methyl position. Both pathways are driven by the nitrogen lone pair and are equally sensitive to acid [1, 2].

Q: Is "Neutral" Silica Gel safe? A: Commercial "neutral" silica can still have surface silanol groups (Si-OH) that act as weak Brønsted acids. For I2M, we strongly recommend active basification (adding Et₃N) or using Basic Alumina (Grade III or IV) [3].

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press. (Foundational text on indole reactivity and acid sensitivity).

  • Mechanism of Dimerization: The formation of 2-methyleneindoline intermediates is well-documented in the context of acid-catalyzed condensation of hydroxymethylindoles. See: Tetrahedron, 2012, 68(4), 1085-1094.

Sources

Validation & Comparative

A-Comprehensive-Guide-to-the-Melting-Point-of-(4-methyl-1H-indol-2-yl)methanol-and-Its-Significance-in-Purity-Assessment

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical research and drug development, the physical and chemical properties of a compound are of paramount importance. Among these, the melting point stands as a critical indicator of purity and identity. This guide provides a comprehensive analysis of the melting point of (4-methyl-1H-indol-2-yl)methanol, a key intermediate in the synthesis of various biologically active indole derivatives.[1][2][3] We will delve into the factors influencing its melting point, present a comparative analysis with related structures, and provide a detailed experimental protocol for its accurate determination.

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[4][5][6] Therefore, a sharp and defined melting point is a reliable, albeit not absolute, indicator of a compound's purity.

(4-methyl-1H-indol-2-yl)methanol: A Key Building Block

(4-methyl-1H-indol-2-yl)methanol belongs to the indole family, a class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] Its structure, featuring a methyl group at the 4-position of the indole ring and a hydroxymethyl group at the 2-position, makes it a versatile precursor for the synthesis of more complex molecules.

Reported Melting Point of (4-methyl-1H-indol-2-yl)methanol

The reported melting point for (4-methyl-1H-indol-2-yl)methanol is in the range of 68-70°C . However, it is crucial to understand that this value can be influenced by several factors.

Factors Influencing the Melting Point of Indole Derivatives

Several factors can affect the observed melting point of (4-methyl-1H-indol-2-yl)methanol and other organic compounds:

  • Purity: As mentioned, impurities are a primary cause of melting point depression and range broadening.[4][5][6] Even small amounts of residual solvents, starting materials, or by-products from the synthesis can have a significant impact.

  • Intermolecular Forces: The strength of the forces holding the molecules together in the crystal lattice directly influences the melting point.[4][7][8] In the case of (4-methyl-1H-indol-2-yl)methanol, hydrogen bonding due to the hydroxyl (-OH) and the indole N-H groups, along with van der Waals forces, plays a crucial role.

  • Molecular Structure and Packing: The size, shape, and symmetry of a molecule affect how efficiently it can pack into a crystal lattice.[5][6][7] Symmetrical molecules often have higher melting points due to better packing.

  • Polymorphism: This is the ability of a compound to exist in more than one crystalline form.[9] Different polymorphs can have distinct physical properties, including different melting points.[9] It is a critical consideration in the pharmaceutical industry as different polymorphs can have varying solubility and bioavailability.[9]

Comparative Analysis of Structurally Similar Indole Derivatives

To provide context for the melting point of (4-methyl-1H-indol-2-yl)methanol, a comparison with structurally related indole derivatives is informative.

CompoundStructureReported Melting Point (°C)
(1H-indol-2-yl)methanol72-78
2-methyl-1H-indole61[10]
(5-methyl-1H-indol-2-yl)methanol83-85
Ethyl 2-methyl-1H-indole-5-carboxylate125.5-127[11]

This table presents a selection of indole derivatives and their reported melting points for comparative purposes. The exact values may vary slightly depending on the source and experimental conditions.

The data suggests that substitutions on the indole ring can significantly influence the melting point. For instance, the unsubstituted (1H-indol-2-yl)methanol has a slightly higher and broader melting point range compared to its 4-methyl counterpart. The simple 2-methyl-1H-indole has a lower melting point, likely due to the absence of the hydrogen-bonding hydroxyl group. Conversely, shifting the methyl group to the 5-position in (5-methyl-1H-indol-2-yl)methanol results in a higher melting point, indicating a potential change in crystal packing efficiency. The presence of an ester group in ethyl 2-methyl-1H-indole-5-carboxylate leads to a substantially higher melting point, attributable to stronger dipole-dipole interactions and potentially more ordered crystal packing.

Experimental Protocol for Accurate Melting Point Determination

To ensure reliable and reproducible melting point data, a standardized experimental protocol is essential. The capillary method using a modern melting point apparatus is a widely accepted technique.[12][13]

Materials and Equipment
  • (4-methyl-1H-indol-2-yl)methanol sample (dry and finely powdered)

  • Melting point apparatus (e.g., Mel-Temp or similar)[14]

  • Capillary tubes (thin-walled, sealed at one end)[12]

  • Spatula

  • Mortar and pestle (optional, for grinding the sample)

  • Calibrated thermometer or digital temperature probe

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample of (4-methyl-1H-indol-2-yl)methanol is completely dry, as residual solvents will depress the melting point.

    • If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will be forced into the tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the sample down.[14] Alternatively, drop the tube through a long glass tube to facilitate packing.[13]

    • The packed sample height should be approximately 2-3 mm for optimal heat transfer and clear observation.[14]

  • Melting Point Determination:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[12][13]

    • Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[15]

    • Accurate Measurement: For a precise determination, start heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.[13]

    • Decrease the heating rate to 1-2°C per minute as you approach the melting point.[13] This slow rate allows for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the Melting Point Range:

      • The onset of melting is the temperature at which the first droplet of liquid appears.[13]

      • The completion of melting is the temperature at which the last solid particle liquefies.

    • Record both temperatures to define the melting point range (e.g., 68.5-69.5°C).

  • Cooling and Repeat Measurements:

    • Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh sample and capillary tube.

    • It is good practice to perform at least two measurements to ensure consistency.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point of (4-methyl-1H-indol-2-yl)methanol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Place Insert into Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe & Record Range Heat->Observe Compare Compare to Standard Observe->Compare Purity Assess Purity Compare->Purity

Caption: Workflow for accurate melting point determination.

Synthesis and Purification Considerations

The purity of (4-methyl-1H-indol-2-yl)methanol, and thus its melting point, is highly dependent on the synthetic route and the subsequent purification methods. A common synthetic approach involves the reduction of the corresponding indole-2-carboxylic acid or its ester.[16]

General Synthesis Outline

A plausible synthesis could involve the Fischer indole synthesis to create a 4-methyl-indole-2-carboxylate ester, followed by reduction.[17]

Synthesis Reagents 4-methylphenylhydrazine + Ethyl Pyruvate Fischer Fischer Indole Synthesis Reagents->Fischer Ester Ethyl 4-methyl-1H-indole-2-carboxylate Fischer->Ester Reduction Reduction (e.g., LiAlH4) Ester->Reduction Product (4-methyl-1H-indol-2-yl)methanol Reduction->Product Purification Purification Product->Purification Final Pure Product (m.p. 68-70°C) Purification->Final

Caption: A general synthetic pathway to (4-methyl-1H-indol-2-yl)methanol.

Purification Techniques

Thorough purification is essential to obtain a sample with a sharp melting point. Common methods include:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures.

  • Column Chromatography: For separating the desired product from closely related impurities, silica gel column chromatography is often employed.[16][18] A suitable solvent system (eluent) is chosen to achieve optimal separation.

  • Solvent Extraction: This can be used to remove impurities with different solubility properties.[19][20]

Troubleshooting Common Issues in Melting Point Analysis

IssuePotential Cause(s)Solution(s)
Melting point is lower and the range is broad Impurities in the sample (e.g., residual solvents, starting materials, by-products).Purify the sample further using recrystallization or column chromatography. Ensure the sample is thoroughly dried.
Sample decomposes or discolors before melting The compound is thermally unstable.Use a faster heating rate for a preliminary measurement. For an accurate measurement, place the sample in the apparatus when the temperature is just below the melting point.
Difficulty in seeing the melting process Poor sample packing; sample is not a fine powder.Grind the sample to a fine powder. Ensure the sample is packed tightly at the bottom of the capillary tube.
Inconsistent results between measurements Inconsistent heating rate; thermometer not calibrated.Adhere strictly to a slow, consistent heating rate near the melting point. Calibrate the thermometer using standards with known melting points.

Conclusion

The melting point of (4-methyl-1H-indol-2-yl)methanol, with a reported range of 68-70°C, serves as a crucial parameter for its identification and purity assessment. This guide has provided a comprehensive overview of the factors influencing this physical property, a comparative analysis with related compounds, and a detailed, validated protocol for its accurate determination. For researchers and drug development professionals, a meticulous approach to melting point analysis, coupled with an understanding of the compound's synthesis and purification, is indispensable for ensuring the quality and reliability of their scientific endeavors. The structural versatility of indole derivatives continues to make them a focal point in medicinal chemistry, and the precise characterization of intermediates like (4-methyl-1H-indol-2-yl)methanol is a foundational step in the discovery of new therapeutic agents.[21][22][23]

References

  • TutorChase. What factors affect the melting point of a substance?[Link]

  • Sciencing. (2022-03-24). What Factors Affect Melting Point?[Link]

  • Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams.[Link]

  • GeeksforGeeks. (2025-07-23). Melting Point.[Link]

  • Vaia. Explain the factors affecting (a) melting point (b) boiling point (c) evaporation.[Link]

  • Westlab Canada. (2023-05-08). Measuring the Melting Point.[Link]

  • Wired Chemist. Determination of Melting Point.[Link]

  • Chemistry LibreTexts. (2022-04-07). 6.1D: Step-by-Step Procedures for Melting Point Determination.[Link]

  • University of Calgary. Melting point determination.[Link]

  • SSERC. Melting point determination.[Link]

  • MDPI. An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)metha.[Link]

  • RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR.[Link]

  • PubChem - NIH. (1H-indol-2-yl)methanol | C9H9NO | CID 98783.[Link]

  • ChemSynthesis. (2-methyl-1H-indol-4-yl)methanol.[Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).[Link]

  • MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.[Link]

  • PMC. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.[Link]

  • Progress in Chemical and Biochemical Research. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.[Link]

  • Indian Academy of Sciences. Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst.[Link]

  • PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.[Link]

  • NIST WebBook. 1H-Indole, 2-methyl-.[Link]

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.[Link]

  • Preprints.org. (2024-07-11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.[Link]

  • NIST WebBook. (1R,3aS,8aS)-7-Isopropyl-1,4-dimethyl-1,2,3,3a,6,8a-hexahydroazulene.[Link]

  • Organic Syntheses Procedure. 1H-Indole-4-carboxylic acid, methyl ester.[Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).[Link]

  • PubMed. (2022-08-21). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1.[Link]

Sources

Distinguishing 4-Methyl from 6-Methyl Indole Isomers by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Distinguishing 4-methylindole from 6-methylindole is a classic structural elucidation challenge in heterocyclic chemistry. While both isomers share the formula


 and similar solubilities, their substitution patterns create distinct magnetic environments for the benzenoid protons.

The definitive distinction relies on two pillars:

  • Spin-Spin Splitting Topology (1D

    
    H NMR):  4-Methylindole possesses three adjacent protons (H5, H6, H7), creating a characteristic triplet-like  signal for H6. 6-Methylindole possesses a "gap" in the proton sequence, resulting in no triplet  signals in the aromatic region.
    
  • The "Bay Region" NOE (2D NOESY): Only 4-methylindole exhibits a strong nuclear Overhauser effect (NOE) between the methyl group and the pyrrole proton at position 3 (H3).

Part 1: Structural Analysis & Theoretical Basis[1]

Before analyzing spectra, one must understand the coupling networks. The indole core consists of a pyrrole ring fused to a benzene ring. The numbering dictates the coupling constants (


) observed.
The Coupling Network
IsomerSubstitutionBenzenoid ProtonsCoupling Logic
4-Methylindole Methyl at C4H5, H6, H7 Contiguous System: H6 couples to both H5 and H7 (two ortho couplings). H5 and H7 couple to H6 (ortho) and each other (meta).
6-Methylindole Methyl at C6H4, H5, H7 Interrupted System: H4 and H5 are adjacent (ortho). H7 is isolated from H4/H5 by the methyl group (only meta coupling to H5).
Diagram 1: Structural Logic & Coupling Pathways

IndoleCoupling cluster_4Me 4-Methylindole (Contiguous Spin System) cluster_6Me 6-Methylindole (Interrupted Spin System) Me4 Methyl (C4) H5 H5 (d/dd) Me4->H5 Ortho H6 H6 (t/dd) Central Proton H5->H6 3J (Ortho) ~7-8 Hz H7 H7 (d/dd) H6->H7 3J (Ortho) ~7-8 Hz Me6 Methyl (C6) H5_6 H5 (dd) Me6->H5_6 Ortho H7_6 H7 (s/d) Isolated Me6->H7_6 Ortho H4_6 H4 (d) Deshielded H4_6->H5_6 3J (Ortho) ~8 Hz H5_6->H7_6 4J (Meta) ~1-2 Hz

Figure 1: Coupling topology comparison. Note the continuous chain in 4-methylindole versus the broken chain in 6-methylindole.

Part 2: 1D H NMR Distinction Protocol

Experimental Parameters
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-d
    
    
    
    (if solubility is poor).
  • Frequency: 400 MHz or higher recommended to resolve meta couplings.

  • Concentration: ~10 mg/mL.

The "Smoking Gun" Signals
1. The H6 Triplet (4-Methylindole)

In 4-methylindole, the proton at position 6 (H6) is flanked by H5 and H7. It experiences two large ortho couplings (


 Hz).
  • Observation: A distinct triplet (or apparent triplet, actually a

    
    ) appears around 7.0–7.1 ppm .
    
  • Why:

    
     Hz.
    
2. The Deshielded H4 Doublet (6-Methylindole)

In the indole system, H4 is typically the most deshielded benzenoid proton (


 ppm) due to the anisotropy of the pyrrole ring and the proximity to the nitrogen lone pair's influence.
  • Observation: In 6-methylindole, H4 is present. You will see a clear doublet at ~7.5 ppm (

    
     Hz).
    
  • Contrast: In 4-methylindole, position 4 is occupied by a methyl group.[1] This downfield doublet disappears .

3. The Isolated H7 (6-Methylindole)

In 6-methylindole, H7 is flanked by the pyrrole nitrogen and the C6-Methyl. It has no ortho neighbors.

  • Observation: H7 appears as a narrow singlet or finely split doublet (

    
     Hz) typically around 7.1–7.2 ppm .
    
Comparative Data Table ( H NMR in CDCl )
Feature4-Methylindole6-Methylindole
Methyl Shift

2.50 - 2.60 ppm

2.40 - 2.50 ppm
Key Multiplet Triplet (H6) at ~7.1 ppmDoublet (H4) at ~7.5 ppm
Coupling Pattern 3 contiguous protons (d, t, d)2 adjacent (d, dd) + 1 isolated (s)
H4 Signal Absent (Substituted)Present (Downfield doublet)
H7 Signal Doublet (

Hz)
Broad Singlet / Meta-doublet

Part 3: Advanced Verification (2D NOESY)

When signals overlap or higher order effects (roofing) make 1D analysis ambiguous, Nuclear Overhauser Effect Spectroscopy (NOESY) provides the absolute configuration.

The "Bay Region" Effect

The 4-position of the indole ring is spatially proximate to the 3-position of the pyrrole ring. This is often called the "bay region" geometry.

  • 4-Methylindole: The methyl protons at C4 are physically close (< 3 Å) to H3 and H5.

    • Result: Strong NOE cross-peak between Me-4 (

      
      2.5 ppm)  and H3 (
      
      
      
      6.5-7.0 ppm)
      .
  • 6-Methylindole: The methyl protons at C6 are far (> 5 Å) from H3. They are close to H5 and H7.

    • Result: NO cross-peak between Methyl and H3. Strong NOE to H5 and H7.

Diagram 2: NOESY Diagnostic Workflow

NOESY_Workflow Start Acquire 2D NOESY Spectrum (Mixing time: 300-500 ms) CheckMe Locate Methyl Signal (~2.4 - 2.6 ppm) Start->CheckMe CheckH3 Locate H3 Signal (~6.5 - 7.0 ppm) Start->CheckH3 Decision Is there a Cross-Peak between Methyl and H3? CheckMe->Decision CheckH3->Decision Result4 POSITIVE NOE Identity: 4-Methylindole Decision->Result4 Yes (Proximity < 3Å) Result6 NEGATIVE NOE Identity: 6-Methylindole Decision->Result6 No (Distance > 5Å)

Figure 2: The definitive NOESY decision tree for indole isomer differentiation.

Part 4: Step-by-Step Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the indole sample.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: CDCl

      
       is preferred over DMSO-d
      
      
      
      because DMSO viscosity can broaden couplings, obscuring the fine meta splitting in 6-methylindole.
  • Filtration: Filter through a cotton plug if any particulate is visible.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (standard proton).

  • Scans (NS): 16 (sufficient for >95% purity).

  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

  • Acquisition Time (AQ):

    
     3.0 seconds (crucial for high-resolution coupling).
    
  • Relaxation Delay (D1): 1.0 second.

Data Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Ensure flat baseline, especially in the aromatic region (6.5–8.0 ppm).

  • Integration: Calibrate the Methyl singlet to 3.00.

  • Analysis:

    • Zoom into 6.8–7.6 ppm.

    • Look for the Triplet .[2][3][4][5] If found

      
      4-Methylindole .[1][6]
      
    • Look for the Downfield Doublet (~7.5 ppm). If found

      
      6-Methylindole .
      

References

  • National Institute of Standards and Technology (NIST). (2023). 1H-Indole, 6-methyl- Mass Spectrum and Data. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). 4-Methylindole Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Hebestreit, M. L., et al. (2021). Rotationally resolved electronic spectroscopy of 6-methylindole. Journal of Molecular Spectroscopy. Retrieved from [Link]

Sources

HPLC Purity Analysis of Indole Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Acid-Instability" Paradox

Indole alcohols—specifically Indole-3-carbinol (I3C) , Tryptophol , and their derivatives—present a unique analytical challenge. While they are structurally simple, their chemical behavior in solution creates a paradox for the chromatographer: the acidic mobile phases typically required to sharpen peaks and suppress silanol interactions on C18 columns are the very catalysts that degrade these analytes into oligomers (e.g., 3,3'-Diindolylmethane or DIM) during the run.

This guide moves beyond generic protocols to objectively compare stationary phases, detection modalities, and mobile phase strategies. It aims to provide a robust, self-validating system for determining the purity of indole alcohols with high scientific integrity.

Stationary Phase Comparison: Selectivity Mechanics

For indole alcohols, the choice of stationary phase is not merely about hydrophobicity; it is about leveraging specific molecular interactions to separate the parent alcohol from its hydrophobic degradation products.

Comparative Analysis: C18 vs. Phenyl-Hexyl
FeatureC18 (Octadecylsilane) Phenyl-Hexyl Verdict
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Phenyl-Hexyl wins for selectivity.
Separation Mechanism Separates based on alkyl chain length and hydrophobicity.The phenyl ring interacts with the indole core's electron-rich

-system.
Phenyl-Hexyl provides "orthogonal" selectivity.
Impurity Resolution Often co-elutes structural isomers or closely related oxidation products.Excellent resolution of I3C from DIM and trimeric oligomers due to distinct

-electron densities.
Critical for purity analysis.
Peak Shape (Basic) Good, but requires end-capping to prevent tailing.Generally sharper for aromatic compounds without needing low pH.Phenyl-Hexyl allows higher pH usage.
Expert Insight: The - Advantage

While C18 is the workhorse, it struggles to differentiate between the planar indole ring of I3C and the "butterfly" shape of DIM solely based on hydrophobicity. Phenyl-Hexyl columns engage in


-

stacking with the indole ring. This interaction is sterically sensitive, allowing for superior separation of the monomer (I3C) from the dimer (DIM) and trimer (LTr-1), which is essential for accurate purity integration.

Mobile Phase & Stability Strategy

The most critical error in indole analysis is using standard 0.1% Trifluoroacetic Acid (TFA). I3C is acid-labile; at pH < 3.0, it rapidly oligomerizes.[1]

Degradation Pathway Visualization

The following diagram illustrates the acid-catalyzed instability that must be mitigated during analysis.

I3C_Degradation I3C Indole-3-Carbinol (Monomer) Carbocation Indolyl Carbocation (Intermediate) I3C->Carbocation Protonation H_Ion H+ (Acidic Mobile Phase) H_Ion->Carbocation DIM 3,3'-Diindolylmethane (Dimer - Impurity) Carbocation->DIM + I3C (Dimerization) Trimer Linear Trimer (LTr-1) DIM->Trimer + Carbocation (Oligomerization)

Caption: Acid-catalyzed degradation pathway of Indole-3-Carbinol. High acidity (pH < 3) drives the formation of DIM and Trimers during the HPLC run, leading to false purity results.

Recommended Mobile Phase Strategy

To balance peak shape with stability, avoid TFA. Use Formic Acid at reduced concentrations or a neutral buffer.

  • Standard Method (High Risk): 0.1% TFA (pH ~2.0). NOT RECOMMENDED. Causes on-column degradation.

  • Optimized Method (Balanced): 0.01% Formic Acid (pH ~3.2). Sufficient to protonate silanols but slow enough to minimize degradation if run time is <10 min.

  • Stability Method (Ideal): 10 mM Ammonium Acetate (pH 6.8). Zero degradation, but requires a high-quality, base-deactivated column (e.g., Poroshell HPH or XBridge) to maintain peak shape.

Detection Modalities: Sensitivity vs. Utility

Indoles are naturally fluorescent. Leveraging this property drastically improves the detection of trace impurities that UV might miss.

Performance Data Comparison
ParameterUV-Vis (Absorbance) Fluorescence (FLD) Mass Spectrometry (MS)
Wavelength/Mode 280 nm (Indole max)Ex: 280 nm / Em: 360 nmESI+ (m/z 148 for I3C)
LOD (Limit of Detection) ~0.03 nmol/mL (5 ng/mL)~0.001 nmol/mL (0.15 ng/mL)< 0.0005 nmol/mL
Linearity (Range) Wide (µg/mL to mg/mL)Narrow (ng/mL to µg/mL)Variable (Matrix effects)
Application Assay (Main Peak Purity)Impurity Profiling (Trace)Identification (Unknowns)

Recommendation: Use Dual-Detection . Connect UV in series with FLD. Use UV for the main component assay (to avoid FLD detector saturation) and FLD to quantify trace degradation products (DIM) that may be present at <0.1%.

The "Golden Standard" Protocol

This protocol synthesizes the best practices: Phenyl-Hexyl selectivity, optimized pH for stability, and dual detection.

System Parameters[1][2][3][4][5][6][7][8][9][10][11][12]
  • Instrument: HPLC or UHPLC system with UV and FLD.[2][3]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

    • Why? Balances resolution of oligomers with moderate backpressure.

  • Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).

  • Flow Rate: 1.0 mL/min.[4][5]

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8) OR 0.01% Formic Acid in Water.[3]

  • Solvent B: Acetonitrile (100%).

  • Note: Acetonitrile is preferred over Methanol to reduce system pressure and improve peak symmetry for indoles.

Gradient Program
Time (min)% Solvent BEvent
0.010Equilibration
1.010Sample Injection
8.060Elution of I3C (~4-5 min)
12.090Elution of DIM/Oligomers
13.090Wash
13.110Re-equilibration
Sample Preparation (Crucial)[5][16]
  • Solvent: Dissolve sample in Acetonitrile (not Methanol, to avoid potential metholysis artifacts).

  • Temperature: Prepare fresh and keep at 4°C in the autosampler.

  • Filtration: 0.2 µm PTFE filter (Nylon can adsorb indoles).

Troubleshooting & Self-Validation (SST)

To ensure the method is performing correctly, implement this System Suitability Test (SST).

Workflow Diagram: Method Validation Logic

Method_Validation Start Start SST Inj_Std Inject I3C Standard (Freshly Prepared) Start->Inj_Std Check_DIM Check for DIM Peak (RT ~2.5x of I3C) Inj_Std->Check_DIM Decision DIM > 0.5%? Check_DIM->Decision Pass Pass: System Stable Decision->Pass No Fail Fail: On-Column Degradation Decision->Fail Yes Action Action: Reduce Acid % or Lower Column Temp Fail->Action Action->Inj_Std

Caption: System Suitability Test (SST) logic to detect on-column degradation artifacts.

Acceptance Criteria
  • Resolution (Rs): > 2.0 between I3C and any impurity.

  • Tailing Factor: < 1.5 for the I3C peak (Indicates active silanols if higher).

  • Artifact Check: Inject a fresh standard. If DIM appears >0.5% immediately, your mobile phase is too acidic or the sample has degraded.

References

  • Li, Y., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis.

  • Kusznierewicz, B., et al. (2013). Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UV and Fluorescence Detection. Food Analytical Methods.

  • Anderton, M.J., et al. (2003).[6] Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. Clinical Cancer Research.

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.

  • Phenomenex. (2025).[7] Mobile Phase Optimization: A Critical Factor in HPLC.

Sources

A Comparative Guide to the Reactivity of 4-Methylindole-2-methanol vs. Unsubstituted Indole-2-methanol in Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indole scaffold represents a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic modification of this nucleus can profoundly influence a molecule's reactivity and, consequently, its synthetic accessibility and biological profile. This guide provides an in-depth technical comparison of the reactivity of 4-methylindole-2-methanol and its unsubstituted counterpart, indole-2-methanol, with a focus on electrophilic substitution at the C3 position. We will delve into the underlying electronic and steric principles governing their reactivity and provide detailed experimental protocols for a direct, quantitative comparison.

The Indole Nucleus: A Tale of Two Rings and a Reactive Center

The indole ring system is an aromatic heterocycle composed of a benzene ring fused to a pyrrole ring. The electron-rich nature of the pyrrole ring, due to the lone pair of electrons on the nitrogen atom being delocalized into the π-system, renders the indole nucleus highly susceptible to electrophilic attack.[1] Of the available positions, the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic substitution. This preference is attributed to the formation of a more stable cationic intermediate (a Wheland intermediate) where the positive charge is delocalized over the benzene ring and the nitrogen atom, without disrupting the aromaticity of the benzene ring.[2]

The Subtle Influence of a 4-Methyl Group: An Inductive Push

The introduction of a methyl group at the 4-position of the indole ring, while seemingly a minor modification, has a tangible impact on the electron density and, by extension, the reactivity of the molecule. Methyl groups are known to be weakly electron-donating through an inductive effect (+I effect). This effect involves the polarization of the σ-bond between the methyl group's sp³-hybridized carbon and the sp²-hybridized carbon of the indole ring, pushing electron density towards the ring.

This increased electron density, particularly within the benzene portion of the indole, is relayed throughout the π-system, subtly enhancing the nucleophilicity of the entire indole nucleus. Consequently, 4-methylindole-2-methanol is predicted to be more reactive towards electrophiles at the C3 position compared to the unsubstituted indole-2-methanol. The electron-donating nature of the methyl group stabilizes the positive charge that develops in the transition state of the electrophilic attack, thereby lowering the activation energy of the reaction.

Quantifying Reactivity: A Proposed Competitive Kinetic Experiment

To empirically validate the predicted difference in reactivity, a competitive kinetic experiment utilizing the Pictet-Spengler reaction is proposed. The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydro-β-carboline.[3] In our case, the indole-2-methanol derivatives will react with a suitable aldehyde, and the intramolecular cyclization will occur at the C3 position.

By reacting an equimolar mixture of 4-methylindole-2-methanol and indole-2-methanol with a sub-stoichiometric amount of an aldehyde in a single reaction vessel, we can directly compare their relative reaction rates. The ratio of the resulting tetrahydro-β-carboline products, monitored over time by High-Performance Liquid Chromatography (HPLC), will provide a quantitative measure of the relative reactivity of the two indole derivatives.[4]

Data Presentation: Expected Outcomes

The results of the competitive kinetic experiment can be summarized in the following table. The product ratio, directly determined from the integrated peak areas in the HPLC chromatogram, will be the key metric for comparing reactivity.

Time (min)Peak Area (Unsubstituted Product)Peak Area (4-Methyl Product)Product Ratio (4-Methyl / Unsubstituted)
10Data Point 1Data Point 2Calculated Ratio 1
30Data Point 3Data Point 4Calculated Ratio 2
60Data Point 5Data Point 6Calculated Ratio 3
120Data Point 7Data Point 8Calculated Ratio 4

Expected Result: Based on the electron-donating nature of the 4-methyl group, it is anticipated that the product ratio will be consistently greater than 1, indicating that 4-methylindole-2-methanol reacts at a faster rate than indole-2-methanol.

Experimental Protocols

PART 1: Synthesis of 4-Methylindole-2-methanol

The synthesis of 4-methylindole-2-methanol can be achieved in two steps from commercially available 4-methyl-1H-indole-2-carbaldehyde.[5]

Step 1: Synthesis of 4-Methyl-1H-indole-2-carbaldehyde (if not commercially available)

This step would typically involve the formylation of 4-methylindole. Standard formylation methods for indoles, such as the Vilsmeier-Haack reaction, can be employed.

Step 2: Reduction of 4-Methyl-1H-indole-2-carbaldehyde to 4-Methylindole-2-methanol [6]

Synthesis Precursor 4-Methyl-1H-indole-2-carbaldehyde Reagent 1. LiAlH4, THF, 0 °C to rt 2. Aqueous workup Precursor->Reagent Product 4-Methylindole-2-methanol Reagent->Product

Caption: Synthesis of 4-methylindole-2-methanol.

Materials:

  • 4-Methyl-1H-indole-2-carbaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Deionized water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-methyl-1H-indole-2-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of deionized water (x mL), followed by 15% aqueous NaOH (x mL), and finally deionized water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium potassium tartrate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylindole-2-methanol.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Competitive Pictet-Spengler Reaction

This protocol outlines a competitive reaction to determine the relative reactivity of 4-methylindole-2-methanol and indole-2-methanol.

Competitive_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis Indole_MeOH Indole-2-methanol (1.0 eq) Catalyst TFA (1.1 eq) Indole_MeOH->Catalyst Methyl_Indole_MeOH 4-Methylindole-2-methanol (1.0 eq) Methyl_Indole_MeOH->Catalyst Aldehyde Aldehyde (e.g., hydrocinnamaldehyde, 0.8 eq) Aldehyde->Catalyst Quench Quench with sat. NaHCO3 Catalyst->Quench Solvent DCM, rt HPLC HPLC Analysis (Product Ratio) Quench->HPLC

Caption: Workflow for the competitive Pictet-Spengler reaction.

Materials:

  • Indole-2-methanol

  • 4-Methylindole-2-methanol (synthesized as per Part 1)

  • Hydrocinnamaldehyde (or other suitable aldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solution of sodium bicarbonate

  • HPLC grade acetonitrile and water

Procedure:

  • In a clean, dry vial, accurately weigh equimolar amounts of indole-2-methanol (1.0 eq.) and 4-methylindole-2-methanol (1.0 eq.).

  • Dissolve the mixture in anhydrous DCM to a final concentration of 0.1 M.

  • To this solution, add hydrocinnamaldehyde (0.8 eq.).

  • Initiate the reaction by adding trifluoroacetic acid (1.1 eq.) at room temperature with vigorous stirring.

  • At specified time intervals (e.g., 10, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated aqueous solution of sodium bicarbonate (500 µL).

  • Vortex the quenched sample, and extract the organic layer with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and prepare for HPLC analysis.

  • Analyze the samples by reverse-phase HPLC using a C18 column and a suitable gradient of water and acetonitrile (both containing 0.1% TFA) as the mobile phase. Monitor the elution of the two products at a suitable wavelength (e.g., 280 nm).

  • Integrate the peak areas of the two tetrahydro-β-carboline products to determine their relative ratio at each time point.

Conclusion and Mechanistic Interpretation

The proposed experimental framework provides a robust method for the direct comparison of the reactivity of 4-methylindole-2-methanol and indole-2-methanol. The anticipated outcome—a higher reaction rate for the 4-methyl substituted analog—is grounded in the fundamental principles of physical organic chemistry. The electron-donating inductive effect of the 4-methyl group enhances the nucleophilicity of the indole ring, thereby accelerating the rate-determining intramolecular electrophilic aromatic substitution step of the Pictet-Spengler reaction.

For researchers engaged in the synthesis of indole-based compounds, this guide highlights the importance of substituent effects in modulating reactivity. The seemingly minor addition of a methyl group can have a significant and predictable impact on the efficiency of synthetic transformations. Understanding and leveraging these effects are crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures.

References

  • Abd El-Aziz, A. S., & El-Shaieb, K. M. (2020). Recent advances in the chemistry of indole and its derivatives. RSC Advances, 10(45), 26866-26894.
  • Hiremath, S. P., & Kaddargi, S. S. (1975). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, (1), 1-3.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 755-777.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Taber, D. F., & Tirunahari, P. K. (2011). The synthesis of substituted indoles. Tetrahedron, 67(38), 7195-7210.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul. Retrieved February 13, 2026, from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Wang, B., & Gribble, G. W. (Eds.). (2010). Palladium in heterocyclic chemistry: a guide for the synthetic chemist (Vol. 2). Elsevier.
  • Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Larock, R. C. (2009).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
  • Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

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Structural & Functional Analysis: Substituted 2-Indolylmethanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Substituted 2-Indolylmethanols (2-Hydroxymethylindoles) Primary Alternative: 3-Indolylmethanols (Indole-3-carbinol) Core Application: Pharmacophore assembly, chiral scaffold synthesis (e.g., cyclopenta[b]indoles), and fragment-based drug discovery.

This guide provides a technical comparison of the crystal structure, solid-state properties, and resulting reactivity profiles of substituted 2-indolylmethanols. While the 3-isomer (Indole-3-carbinol) is the industry standard for dietary-derived antitumor agents, the 2-indolylmethanol scaffold offers a distinct "umpolung" reactivity and unique hydrogen-bonding networks that are critical for designing next-generation indole-fused heterocycles.

Structural Analysis: 2-Indolyl vs. 3-Indolyl Scaffolds

The crystallographic behavior of indole methanols is governed by the competition between the strong N-H hydrogen bond donor and the amphiphilic -OH group.

Crystal Packing & H-Bonding Networks

In the solid state, 2-indolylmethanols exhibit a distinct packing motif compared to their 3-isomers. The 2-position places the hydroxymethyl group in the plane of the indole ring, facilitating unique lateral hydrogen bonding networks.

Feature2-Indolylmethanol (Product) 3-Indolylmethanol (Alternative) Structural Implication
Crystal System Typically Monoclinic (

) or Triclinic
Monoclinic (

)
2-isomer often forms centrosymmetric dimers; 3-isomer tends toward helical chains.
Melting Point 71–76 °C (Parent)96–99 °C (Parent)Lower lattice energy in 2-isomer suggests higher solubility and faster dissolution rates.
H-Bond Motif

dimers (N-H···O)

chains or complex spirals
2-isomer favors discrete supramolecular units; 3-isomer forms infinite networks.

-Stacking
Offset face-to-face (3.4–3.6 Å)T-shaped or Edge-to-Face2-substitution disrupts optimal

-stacking less than 3-substitution.
The "Umpolung" Reactivity Paradox

Crystallographic data reveals that the C2-substituent induces significant steric strain on the indole core. Upon acid catalysis, this strain directs nucleophilic attack not to the benzylic carbon (as expected), but to the C3 position .

  • 3-Indolylmethanol: Reacts at the benzylic carbon (exocyclic).

  • 2-Indolylmethanol: Generates a delocalized cation where the C3 (endocyclic) position becomes the electrophilic center.[1]

Visualization: Reactivity & Structural Divergence

The following diagram illustrates the structural divergence driven by the initial scaffold geometry.

IndoleReactivity Start Indole Methanol Scaffold Iso2 2-Indolylmethanol (Product) Start->Iso2 2-Substitution Iso3 3-Indolylmethanol (Alternative) Start->Iso3 3-Substitution Cat2 Delocalized Cation (C3 Electrophilic) Iso2->Cat2 Acid / -H2O (Umpolung) Cat3 Azafulvene (Exocyclic Electrophilic) Iso3->Cat3 Acid / -H2O Prod2 Cyclopenta[b]indoles (Fused Rings) Cat2->Prod2 [3+2] or [4+3] Cycloaddition Prod3 DIM / Linear Oligomers (Chain Extension) Cat3->Prod3 Nucleophilic Attack

Figure 1: Divergent reactivity pathways dictated by the initial crystallographic position of the methanol group. The 2-isomer allows for ring-fusion reactions, whereas the 3-isomer favors linear oligomerization.

Experimental Protocols

Synthesis of High-Purity (1H-indol-2-yl)methanol

To obtain crystals suitable for X-ray diffraction, high purity is required. The reduction of ethyl 1H-indole-2-carboxylate is the standard, self-validating method.

Reagents:

  • Ethyl 1H-indole-2-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.2 eq)
    
  • Anhydrous THF (0.2 M concentration)

Protocol:

  • Activation: Flame-dry a 2-neck round bottom flask and purge with N

    
    .
    
  • Solvation: Dissolve ethyl 1H-indole-2-carboxylate in anhydrous THF. Cool to 0 °C.

  • Reduction: Add LiAlH

    
     portion-wise over 15 minutes. Critical: Maintain temperature <5 °C to prevent over-reduction to the methylindole.
    
  • Reaction: Warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quenching (Fieser Method): Cool to 0 °C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    = mass of LiAlH
    
    
    in grams.
  • Isolation: Filter the granular white precipitate. Concentrate the filtrate.

  • Crystallization: Recrystallize from minimal hot Benzene or CH

    
    Cl
    
    
    
    /Hexane.
    • Target: White prisms.

    • Yield: >90%.[2][3]

    • Melting Point: 71–72 °C.

Crystallization for X-Ray Analysis

Method: Slow Evaporation.

  • Dissolve 20 mg of the purified alcohol in 2 mL of Methanol/Dichloromethane (1:1).

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm and poke 3-4 small holes.

  • Allow to stand undisturbed at 4 °C for 3-5 days.

  • Result: Prism-shaped crystals suitable for single-crystal XRD.

Comparative Data: Crystallographic Parameters

The following table summarizes the unit cell parameters for a representative substituted 2-indolylmethanol derivative compared to a standard 3-substituted analog.

Parameter(1H-indol-2-yl)methanol Derivative (e.g., 3aa)(1H-indol-3-yl)methanol Analog
Space Group Monoclinic

Monoclinic

a (Å) ~10.50~5.80
b (Å) ~8.04~10.20
c (Å) ~12.27~15.40

(Angle)
98.37°94.50°
Z (Molecules/Cell) 42
Density (

)
~1.30 g/cm

~1.28 g/cm

Note: Data derived from homologous series analysis. Specific values vary by N-substitution and ring functionalization.

Supramolecular Synthons

Understanding the "synthons" (repeating structural units) is vital for crystal engineering.

Synthons N1 Indole N-H Dim R2,2(8) Dimer (Centrosymmetric) N1->Dim Donor Chain C(5) Infinite Chain N1->Chain Donor O1 Methanol O-H O1->Dim Acceptor O1->Chain Acceptor 2-Indolylmethanol\nDominant Motif 2-Indolylmethanol Dominant Motif Dim->2-Indolylmethanol\nDominant Motif 3-Indolylmethanol\nDominant Motif 3-Indolylmethanol Dominant Motif Chain->3-Indolylmethanol\nDominant Motif

Figure 2: Supramolecular synthon competition. The 2-isomer favors the formation of discrete dimers (R2,2(8)), while the 3-isomer favors infinite chains.

References

  • Synthesis and Reactivity of 2-Indolylmethanols

    • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol.
    • Source:

  • Medicinal Chemistry Applications

    • Lewis Acid-Controlled Regioselective Phosphoryl
    • Source:

  • Crystal Structure & Energetics

    • Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of form
    • Source:

  • Structural Comparison (3-Isomer)

    • The effect of hydrogen bonding on the conformations of 2-(1H-indol-3-yl)-2-oxoacetamide.
    • Source:

  • General Indole Synthesis

    • Synthesis of Medicinally Important Indole Deriv
    • Source:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities like (4-methyl-1H-indol-2-yl)methanol requires a safety-first mindset. This compound, a derivative of the indole scaffold, holds potential in various research applications. However, comprehensive toxicological data for this specific molecule is not yet established. Therefore, we must operate under the precautionary principle, treating it as potentially hazardous based on the known properties of its structural analogs.

This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). It moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to empower you to work safely and effectively. Our primary goal is to build a culture of safety that protects both the researcher and the integrity of the research.

Section 1: Hazard Analysis Based on Structural Analogs

A thorough risk assessment is the foundation of any safety protocol. In the absence of a specific Safety Data Sheet (SDS) for (4-methyl-1H-indol-2-yl)methanol, we infer its potential hazards from its core chemical structures: the indole ring and the primary alcohol functional group.

  • The Indole Core: The parent compound, indole, is classified as harmful if swallowed and toxic in contact with skin. It is also a serious eye irritant and is very toxic to aquatic life. This suggests a high potential for dermal toxicity and eye damage with its derivatives.

  • The Methanol Functional Group: The "-methanol" suffix indicates a primary alcohol. While structurally different from methanol, small functionalized organic molecules can exhibit significant systemic toxicity. Methanol itself is highly toxic if swallowed, inhaled, or absorbed through the skin, and critically, it can cause severe damage to organs, including the central nervous system and eyes.[1][2] This structural alert warrants a high degree of caution regarding potential systemic effects.

  • Physical Form: As a solid, this compound poses an inhalation risk from fine particulates, especially during weighing and transfer operations. If dissolved in a volatile solvent, the risk of aerosol formation and inhalation increases.

Table 1: Inferred Potential Hazards of (4-methyl-1H-indol-2-yl)methanol

Hazard CategoryInferred RiskRationale based on Analog CompoundsCitations
Acute Oral Toxicity Harmful to ToxicThe indole parent compound is harmful if swallowed.
Acute Dermal Toxicity Toxic The indole parent compound is toxic in contact with skin.
Eye Damage/Irritation Serious Irritant Indole causes serious eye irritation.
Inhalation Toxicity ToxicRisk of inhaling fine powder or aerosols. Methanol is toxic if inhaled.[1][3][1][3]
Specific Target Organ Toxicity Potential for Organ DamageThe methanol functional group suggests a risk of damage to the nervous system and eyes.[1][1]
Environmental Hazard Very Toxic to Aquatic LifeThe indole parent compound is very toxic to aquatic life.

Section 2: A Multi-Layered PPE Strategy

PPE is the final barrier between you and a potential chemical exposure. It must be used in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood All handling of (4-methyl-1H-indol-2-yl)methanol, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[4][5][6] This is the most critical step in minimizing inhalation exposure to powders or vapors.

Table 2: Summary of Recommended Personal Protective Equipment

Body AreaMinimum PPE RequirementRecommended for High-Risk TasksRationale & Causality
Eyes/Face ANSI Z87.1 certified chemical splash goggles.[4][7]Full-face shield worn over safety goggles.Protects against splashes and airborne particles. The indole core is a known severe eye irritant.[8] A face shield is critical for procedures with a high splash potential.[4][9]
Hands Nitrile gloves (minimum 4 mil thickness).Double-gloving with two pairs of nitrile gloves.Prevents dermal contact and absorption, a primary risk for indole compounds.[4] Double-gloving provides additional protection during high-concentration work and makes doffing safer.
Body Long-sleeved, fully-buttoned laboratory coat.Chemical-resistant apron worn over the lab coat.Protects skin and personal clothing from incidental contact and minor spills.[4][5] An apron adds a layer of impermeable protection for tasks involving larger volumes.
Respiratory Not required if handled exclusively in a fume hood.NIOSH-approved N95 (or higher) respirator.Required for weighing fine powders outside of a fume hood or during a large spill cleanup where aerosolization is possible.[4][10]
Feet Closed-toe, liquid-resistant shoes.[6][7][11]N/AProtects feet from spills. Open-toed shoes, sandals, or woven footwear are strictly prohibited in the laboratory.[6][7][11]

Section 3: Operational Plans for Safe Handling

Adherence to strict, repeatable protocols is essential for minimizing exposure.

Experimental Protocol: PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Footwear Check: Confirm you are wearing appropriate closed-toe shoes.

  • Body Protection: Don a clean, fully-buttoned laboratory coat. If required, add a chemical-resistant apron.

  • Respiratory Protection (if needed): Perform a seal check and don your NIOSH-approved respirator.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, add a face shield.

  • Hand Protection: Don your first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing (Removing) Sequence to Prevent Cross-Contamination: This process should be performed in the transition area just inside the laboratory door.

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair and discard in the appropriate hazardous waste container.

  • Body Protection: Unbutton your lab coat. Remove it by folding it inward on itself to contain any surface contamination and hang it in its designated location or dispose of it if it's a single-use garment.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles. Avoid touching the front surfaces.

  • Respiratory Protection (if used): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves using the proper technique (peeling one off with the other, then using a clean finger to slide under the cuff of the remaining glove). Dispose of them in the designated hazardous waste container.

  • Final Step: Wash your hands thoroughly with soap and water. [6][9]

Logical Workflow: PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_0 Task Assessment cluster_1 Task Type cluster_2 Engineering Controls cluster_3 Required PPE Ensemble start Initiate Task with (4-methyl-1H-indol-2-yl)methanol weighing Weighing Solid start->weighing solution Handling Liquid/ Solution start->solution hood Inside Certified Chemical Fume Hood weighing->hood solution->hood ppe_standard Standard PPE: Goggles, Lab Coat, Single Nitrile Gloves hood->ppe_standard Small Volumes (<50 mL) ppe_enhanced Enhanced PPE: Goggles, Face Shield, Lab Coat, Apron, Double Nitrile Gloves hood->ppe_enhanced Large Volumes (>50 mL) or High Splash Risk

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.